trans-1,2-Bis(tributylstannyl)ethene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
tributyl-[(E)-2-tributylstannylethenyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOWRBFAJTPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418823 | |
| Record name | trans-1,2-Bis(tributylstannyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14275-61-7 | |
| Record name | trans-1,2-Bis(tributylstannyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-Bis(tri-n-butylstannyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the prevalent and efficient method for the synthesis of trans-1,2-Bis(tributylstannyl)ethene, a versatile reagent in organic synthesis, particularly in Stille coupling reactions. The document details the reaction mechanism, experimental protocols, and quantitative data, offering a reproducible and thorough resource for laboratory application.
Introduction
This compound is a key bifunctional organotin compound. Its stereodefined vinyl-bis-stannane structure allows for sequential and site-selective introduction of two different organic moieties through palladium-catalyzed cross-coupling reactions. This capability makes it a valuable building block in the synthesis of complex molecules, including natural products, polymers, and novel pharmaceutical agents. The most common and reliable synthesis involves a two-step process: the preparation of tributylethynylstannane followed by the radical-initiated hydrostannylation with tributyltin hydride.
Reaction Pathway and Mechanism
The synthesis proceeds via a free-radical chain mechanism. The process is initiated by the thermal decomposition of 2,2'-azobis(2-methylpropionitrile) (AIBN), which generates radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). The tributyltin radical adds to one of the carbon atoms of the alkyne (tributylethynylstannane). The resulting vinyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, this compound, and regenerate the tributyltin radical, thus propagating the chain reaction. The trans stereochemistry is the thermodynamically favored outcome of this radical addition process.
Experimental Protocols
The following protocols are based on established and verified procedures for the synthesis of this compound.[1]
Synthesis of Tributylethynylstannane
-
An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.
-
The flask is charged with lithium acetylide-ethylenediamine complex (24.0 g, 0.26 mol).
-
The system is evacuated and placed under a nitrogen atmosphere.
-
Tetrahydrofuran (THF, 800 mL) is added via cannula.
-
The flask is cooled in an ice-water bath, and tributyltin chloride (70.7 g, 0.22 mol) is added dropwise over 45 minutes.
-
The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.
-
The flask is cooled again in an ice-water bath, and excess lithium acetylide is quenched by the addition of 20 mL of water.
-
The reaction mixture is concentrated under reduced pressure and washed with hexane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is distilled under vacuum to afford tributylethynylstannane as a colorless liquid.
Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene
-
A 200-mL, one-necked, round-bottomed flask containing a magnetic stirring bar and a nitrogen inlet is charged with tributylethynylstannane (20.6 g, 0.066 mol), tributyltin hydride (23.1 g, 0.079 mol), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.25 g, 0.0016 mol).[1]
-
The reaction mixture is heated at 90°C with stirring for 6 hours.[1]
-
The reaction progress can be monitored by ¹H NMR spectroscopy.
-
After completion, the product is purified by vacuum distillation (170–186°C, 0.3 mm Hg) to yield (E)-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Yield for the Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| Tributylethynylstannane | 315.13 | 20.6 | 0.066 | 1.00 |
| Tributyltin hydride | 291.06 | 23.1 | 0.079 | 1.20 |
| AIBN | 164.21 | 0.25 | 0.0016 | 0.024 |
| Product | (E)-1,2-Bis(tributylstannyl)ethylene | 606.19 | 35.1–36.6 | 0.058–0.060 |
| Yield | 88–92% [1] |
Table 2: Physical and Spectroscopic Data for (E)-1,2-Bis(tributylstannyl)ethylene.
| Property | Value |
| Appearance | Clear, colorless oil[1] |
| Boiling Point | 170–186°C at 0.3 mmHg[1] |
| ¹H NMR (270 MHz, CDCl₃) δ | 0.88 (t, 18H, J = 7.3 Hz), 0.93–1.02 (m, 12H), 1.25–1.38 (m, 12H), 1.49–1.60 (m, 12H), 6.75 (s, 2H)[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the two-step synthesis.
Caption: Radical chain mechanism for hydrostannylation.
References
An In-depth Technical Guide to the Chemical Properties of trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1,2-Bis(tributylstannyl)ethene is a key organometallic reagent widely utilized in organic synthesis, particularly in the construction of complex molecular architectures. Its bifunctional nature, possessing two tributylstannyl groups on a trans-ethene backbone, makes it an invaluable building block for the stereoselective formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in Stille cross-coupling reactions, and a summary of its spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in many common organic solvents. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₅₆Sn₂ | [2] |
| Molecular Weight | 606.14 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 1.132 g/mL at 25 °C | [2] |
| Refractive Index (n₂₀/D) | 1.502 | [2] |
| Storage Temperature | 2-8°C | [2] |
| CAS Number | 14275-61-7 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent vinylic protons. The chemical shift of these protons is influenced by the electronegativity of the tin atoms. The butyl groups will exhibit a series of multiplets corresponding to the different methylene groups and a triplet for the terminal methyl groups.
¹³C NMR: The carbon NMR spectrum will show a signal for the vinylic carbons and four distinct signals for the butyl group carbons.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Sn-CH=CH-Sn | ~6.5-7.0 (s) | ~140-150 |
| Sn-CH₂- | ~0.9-1.1 (m) | ~10-15 |
| -CH₂- | ~1.4-1.6 (m) | ~27-29 |
| -CH₂- | ~1.2-1.4 (m) | ~29-31 |
| -CH₃ | ~0.8-1.0 (t) | ~13-14 |
Note: These are estimated chemical shifts based on known data for similar organotin compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H and C=C bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (sp²) | ~3020-3080 |
| C-H stretch (sp³) | ~2850-2960 |
| C=C stretch (trans) | ~1610-1640 |
| C-H bend (trans) | ~960-980 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be characterized by the loss of butyl groups and other alkyl fragments.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrostannylation of an alkyne. A detailed experimental protocol is provided below.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a stirred solution of bis(tributylstannyl)acetylene (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon), add a catalytic amount of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Slowly add tributyltin hydride (2 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of potassium fluoride.
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Application in Stille Cross-Coupling: Synthesis of trans-Stilbene
This compound is a versatile reagent for the synthesis of symmetrical and unsymmetrical stilbenes via the Stille cross-coupling reaction.
Reaction Workflow:
Caption: Workflow for the synthesis of trans-stilbene.
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) and iodobenzene (2.2 equivalents) in anhydrous toluene.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Add a saturated aqueous solution of potassium fluoride and stir vigorously for 2 hours.
-
Filter the resulting suspension through celite, and wash the filter cake with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure trans-stilbene.
Signaling Pathways and Reaction Mechanisms
The Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism is illustrated below.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to the Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the organostannane reagent (in this case, this compound), where the organic group from the tin compound is transferred to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond in the product (R-R') and regenerate the active Pd(0) catalyst.
Applications in Drug Development and Materials Science
This compound serves as a crucial precursor in the synthesis of a variety of organic molecules with important applications.
-
Pharmaceutical Synthesis: It is employed in the synthesis of complex natural products and pharmacologically active compounds that contain a stilbene or related vinyl moiety.[3] The stereospecificity of the Stille coupling allows for precise control over the geometry of the double bond, which is often critical for biological activity.
-
Materials Science: This reagent is used in the preparation of conjugated polymers and organic electronic materials.[3][4] The introduction of the ethene bridge allows for the extension of π-conjugation in polymeric systems, leading to materials with desirable optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety Information
This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in stereospecific Stille cross-coupling reactions makes it an indispensable tool for the construction of complex organic molecules. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and experimental protocols for its synthesis and application. A thorough understanding of these aspects is essential for its effective and safe utilization in research and development.
References
An In-depth Technical Guide to trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on trans-1,2-Bis(tributylstannyl)ethene, a key reagent in organic synthesis. This document outlines its chemical identifiers, physical and chemical properties, and a detailed experimental protocol for its application in Stille coupling reactions. Additionally, it includes diagrams illustrating the Stille coupling mechanism and a typical experimental workflow.
Core Identifiers and Properties
This compound is an organotin compound widely utilized in palladium-catalyzed cross-coupling reactions. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 14275-61-7 |
| Molecular Formula | C₂₆H₅₆Sn₂ |
| Molecular Weight | 606.14 g/mol |
| InChI | 1S/2C12H27Sn.C2H2/c21-5-9-12(10-6-2,11-7-3)8-4;1-2/h25-11H2,1-4H3;1-2H/b;2-1+ |
| InChIKey | VNKOWRBFAJTPLS-AATRIKPKSA-N |
| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)/C=C/--INVALID-LINK--(CCCC)CCCC |
| Synonyms | (E)-1,2-Bis(tributylstannyl)ethene, trans-1,2-Bis(tri-n-butylstannyl)ethylene |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.132 g/mL at 25 °C |
| Refractive Index | n20/D 1.502 |
| Boiling Point | 185 °C at 0.01 mmHg |
| Solubility | Miscible with tetrahydrofuran and dimethylformamide. Slightly miscible with water. |
| Storage | 2-8°C, under inert atmosphere |
Application in Organic Synthesis: The Stille Coupling Reaction
This compound is a cornerstone reagent for the formation of carbon-carbon bonds, particularly in the synthesis of conjugated polymers and complex organic molecules through the Stille coupling reaction. This palladium-catalyzed reaction couples the organostannane with an organic halide or triflate.[1][2]
The general scheme for a Stille coupling reaction is as follows:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃
Where:
-
R¹ and R² are the organic groups to be coupled.
-
X is a halide (e.g., I, Br, Cl) or a pseudohalide (e.g., triflate, OTf).
-
R³ is typically a butyl group.
-
A palladium catalyst is required.
The Stille reaction is valued for its tolerance of a wide variety of functional groups, mild reaction conditions, and generally high yields.[2]
Experimental Protocols
The following is a representative experimental protocol for a Stille cross-coupling reaction using an organostannane like this compound. This protocol is adapted from a general procedure and should be optimized for specific substrates.
Reaction: Stille Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (e.g., 4-iodoanisole) (1.0 mmol, 1.0 eq)
-
This compound (0.5 mmol, 0.5 eq, assuming double coupling is not desired, or 1.0 mmol for polymer synthesis)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 10 mol%)
-
Anhydrous toluene (10 mL)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk flask and standard laboratory glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (0.025 mmol) and the ligand (0.1 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add this compound (0.5 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (2 x 20 mL) to remove tin byproducts. Stir the biphasic mixture vigorously for 30 minutes during each wash.
-
Extraction and Drying: Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key processes involved in a Stille coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
References
An In-depth Technical Guide to trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
Core Properties
trans-1,2-Bis(tributylstannyl)ethene is a key reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] Its chemical and physical properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 14275-61-7 | [2] |
| Molecular Formula | C₂₆H₅₆Sn₂ | [2] |
| Molecular Weight | 606.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.132 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.502 | [2] |
Spectroscopic Data
Detailed, peer-reviewed spectroscopic data for this compound, including peak assignments and coupling constants, is not extensively available. Commercial suppliers note that the spectroscopic data conforms to the structure.
Table 2: Summary of Available Spectroscopic Data
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Data not available in a structured format. Stated to conform to structure. |
| ¹³C NMR | Specific peak data not publicly available. |
| ¹¹⁹Sn NMR | Specific peak data not publicly available. |
| Infrared (IR) Spectroscopy | Stated to conform to structure; specific peak data not publicly available. |
| Mass Spectrometry (MS) | Specific fragmentation data not publicly available. |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are found in primary scientific literature, which may require subscription access.
Synthesis
The synthesis of this compound has been reported in the Journal of Organic Chemistry. Due to access limitations, the full experimental details cannot be reproduced here. Researchers are directed to the following publications for detailed procedures:
-
Bottaro, J. C.; Hanson, R. N.; Seitz, D. E. J. Org. Chem.1981 , 46 (25), 5221–5222.
-
Corey, E. J.; Wollenberg, R. H. J. Org. Chem.1976 , 41 (8), 1425–1426.
General Protocol for Stille Coupling
This compound is a common reagent in Stille coupling reactions to form a carbon-carbon bond between the ethene backbone and an organic halide. A general procedure involves the reaction of the organostannane with an organic electrophile in the presence of a palladium catalyst.[4]
Workflow for a General Stille Coupling Reaction
References
An In-depth Technical Guide to the ¹H NMR Spectrum of trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-1,2-Bis(tributylstannyl)ethene. This compound is a valuable bifunctional reagent in organic synthesis, particularly in Stille cross-coupling reactions, for the introduction of a vinylene bridge. A thorough understanding of its spectral characteristics is crucial for reaction monitoring and product characterization. While a definitive, published spectrum with precise chemical shifts and coupling constants for all signals could not be located in the searched literature, this guide synthesizes available information to present a comprehensive analysis based on established principles of NMR spectroscopy of organotin compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the two distinct types of protons: the vinyl protons of the ethene backbone and the protons of the tributylstannyl groups. Due to the symmetry of the trans-isomer, the two vinyl protons are chemically equivalent, as are the corresponding protons of the two tributylstannyl moieties.
The key feature of the spectrum is the coupling of the vinyl protons to the magnetically active tin isotopes, ¹¹⁷Sn (natural abundance 7.68%) and ¹¹⁹Sn (natural abundance 8.59%). This coupling results in the appearance of "satellite" peaks flanking the main signal of the vinyl protons. The intensity of these satellites is proportional to the abundance of the respective tin isotopes.
The following table summarizes the expected signals, their multiplicities, and approximate chemical shift ranges based on analogous compounds.
| Assignment | Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| A | =CH -Sn | 6.0 - 6.5 | Singlet with tin satellites | ³J(¹¹⁹Sn,¹H) ≈ 70-80 Hz, ³J(¹¹⁷Sn,¹H) ≈ 67-77 Hz |
| B | Sn-CH₂ -(CH₂)₂-CH₃ | 0.9 - 1.1 | Triplet | J(H,H) ≈ 8 Hz |
| C | Sn-CH₂-CH₂ -CH₂-CH₃ | 1.4 - 1.6 | Sextet | J(H,H) ≈ 7 Hz |
| D | Sn-(CH₂)₂-CH₂ -CH₃ | 1.2 - 1.4 | Sextet | J(H,H) ≈ 7 Hz |
| E | Sn-(CH₂)₃-CH₃ | 0.8 - 0.9 | Triplet | J(H,H) ≈ 7 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The values for the tin-proton coupling constants are estimates based on typical values for vinylstannanes.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Analyte: Use this compound of high purity.
-
Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organometallic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent using a calibrated pipette.
-
Gently agitate the vial to ensure complete dissolution. A brief sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the liquid column in the NMR tube is of sufficient height to be within the detection region of the NMR probe (typically 4-5 cm).
-
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the multiplets of the butyl groups and for clear observation of the tin satellites.
-
Locking and Shimming:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp lines and high resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants. Pay close attention to the satellite peaks of the vinyl proton signal to determine the ³J(Sn,H) coupling constants.
-
Visualization of Key ¹H NMR Couplings
The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton environments and the significant coupling interaction between the vinyl protons and the tin nuclei.
Caption: Molecular structure and key ³J(Sn,H) coupling in this compound.
stability and storage of trans-1,2-Bis(tributylstannyl)ethene
An In-depth Technical Guide to the Stability and Storage of trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and in designing experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₅₆Sn₂ | [1][2] |
| Molecular Weight | 606.14 g/mol | [2] |
| Appearance | Colorless to pale yellow transparent liquid | |
| Density | 1.132 - 1.15 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.494 - 1.503 | [1][2] |
| Boiling Point | 185 °C at 0.01 mmHg | [2] |
| Melting Point | 180-182 °C | [2] |
| Solubility | Miscible with tetrahydrofuran and dimethylformamide. Slightly miscible with water. | [2][3] |
| CAS Number | 14275-61-7 | [1][2] |
Stability Profile
This compound is sensitive to both air and moisture.[2] Organotin compounds, in general, can be unstable under various conditions, leading to degradation and the formation of impurities that can affect experimental outcomes.
-
Air Sensitivity: Exposure to oxygen can lead to the oxidation of the tin-carbon bond. It is recommended to handle the compound under an inert atmosphere.
-
Moisture Sensitivity: The presence of water can lead to hydrolysis of the tributyltin group.[4] Organotin hydrides, a related class of compounds, are known to react with water to produce flammable hydrogen gas.[4] While this specific compound is not a hydride, caution is still warranted.
-
Light Sensitivity: While specific data on the photosensitivity of this compound is not detailed in the available literature, it is a general best practice to store sensitive chemical reagents in amber vials or in the dark to prevent potential light-induced decomposition.
-
Thermal Stability: The compound has a high boiling point, suggesting it is relatively stable at room temperature for short periods. However, for long-term storage, refrigeration is recommended.[1][2]
Recommended Storage Protocols
Proper storage is paramount to maintain the integrity of this compound. The following conditions are recommended based on supplier information and general guidelines for organotin compounds.
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8 °C (Refrigerated) | To minimize potential thermal degradation and maintain long-term stability. | [1][2] |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | To prevent oxidation and hydrolysis due to air and moisture sensitivity. | [3] |
| Container | Tightly sealed, amber glass bottle (e.g., Sure/Seal™ bottle) | To protect from light and prevent contamination from air and moisture. | [5][6] |
| Location | Well-ventilated, designated chemical storage area | To ensure safety and prevent exposure in case of a leak. | [6] |
A logical workflow for the storage of this compound is depicted in the following diagram.
References
- 1. This compound 97 14275-61-7 [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. trans-1,2-Bis(tri-n-butylstannyl)ethylene, 96% | Fisher Scientific [fishersci.ca]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. delvallelab.weebly.com [delvallelab.weebly.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide on the Safety and Handling of trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for trans-1,2-Bis(tributylstannyl)ethene, a member of the organotin family of compounds. Organotins are known for their toxicity, and strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment.
Hazard Identification and Classification
This compound is a hazardous chemical with multiple routes of exposure and potential for severe health effects. It is classified as acutely toxic if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4]
GHS Hazard Statements: H301, H312, H315, H319, H360FD, H372, H410.[2][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₆Sn₂ | [2][4] |
| Molecular Weight | 606.14 g/mol | [2][4] |
| Appearance | Colorless to yellow liquid | |
| Density | 1.132 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.502 | [2][4] |
| Boiling Point | 170-186 °C at 0.3 mmHg | [5] |
| Storage Temperature | 2-8°C | [2][4] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the high toxicity of organotin compounds, all handling of this compound must be conducted in a well-ventilated fume hood.[1][6]
Engineering Controls
-
Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear double gloves, with the outer glove being a chemically resistant material such as nitrile or Viton. Inspect gloves for any signs of degradation or puncture before and during use.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.[1][6]
-
Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge should be used.
The following diagram illustrates the mandatory PPE for handling this compound.
Caption: Required PPE for handling this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses.[5]
Reaction: Tributylethynylstannane + Tributyltin hydride → this compound
Reagents and Equipment:
| Reagent/Equipment | Quantity |
| Tributylethynylstannane | 20.6 g (0.066 mol) |
| Tributyltin hydride | 23.1 g (0.079 mol) |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 0.25 g (0.0016 mol) |
| 200-mL round-bottomed flask | 1 |
| Magnetic stirring bar | 1 |
| Nitrogen inlet | 1 |
| Heating mantle | 1 |
| Distillation apparatus | 1 |
Procedure:
-
To a 200-mL, one-necked, round-bottomed flask containing a magnetic stirring bar and a nitrogen inlet, add tributylethynylstannane (20.6 g, 0.066 mol), tributyltin hydride (23.1 g, 0.079 mol), and 2,2'-azobis(2-methylpropionitrile) (0.25 g, 0.0016 mol).[5]
-
Heat the mixture at 90°C with stirring for 6 hours under a nitrogen atmosphere.[5]
-
After the reaction is complete, purify the product by distillation at 170–186°C under reduced pressure (0.3 mm). This yields 35.1–36.6 g (88–92%) of trans-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil.[5]
The following diagram illustrates the synthesis workflow.
Caption: Synthesis workflow for this compound.
Quenching and Waste Disposal
Unreacted organotin reagents and residues must be quenched to less toxic inorganic tin species before disposal.
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a quenching agent. A common and effective method is the use of a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble and less toxic tributyltin fluoride.
-
Stir the mixture vigorously for several hours to ensure complete precipitation.
-
Filter the resulting solid. The solid waste should be collected in a designated hazardous waste container.
-
The filtrate should be treated as hazardous organic waste and disposed of according to institutional guidelines.
Decontamination of Glassware and Equipment
All glassware and equipment that have been in contact with this compound must be decontaminated.
Procedure:
-
Rinse the glassware with an organic solvent (e.g., acetone or toluene) to remove the bulk of the organotin residue. Collect the rinsate as hazardous waste.
-
Immerse the rinsed glassware in a saturated solution of potassium hydroxide (KOH) in isopropanol or ethanol for at least 24 hours. This will cleave the tin-carbon bonds.
-
Alternatively, immerse the glassware in a household bleach solution (sodium hypochlorite) overnight. This will oxidize the organotin to less toxic inorganic tin oxides.[6]
-
After soaking, thoroughly wash the glassware with soap and water, followed by a final rinse with deionized water.
The following diagram outlines the decontamination process.
Caption: Decontamination workflow for organotin-contaminated glassware.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. | [1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [1] |
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.
Procedure:
-
Absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area using a bleach solution or a suitable commercial decontaminant.
-
Do not allow the spilled material or cleanup materials to enter waterways.[1][6]
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) for the most up-to-date information and follow all applicable safety guidelines.
References
An In-depth Technical Guide to trans-1,2-Bis(tributylstannyl)ethene: Synthesis, Properties, and Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Bis(tributylstannyl)ethene is a versatile bifunctional organotin reagent that serves as a valuable building block in organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, where it acts as a synthetic equivalent of an acetylene or an ethene dianion, enabling the stereospecific formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] Below is a summary of its key physical and spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₆Sn₂ | [1][2] |
| Molecular Weight | 606.14 g/mol | [1][2] |
| CAS Number | 14275-61-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.132 g/mL at 25 °C | [1][2] |
| Refractive Index (n₂₀/D) | 1.502 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Spectroscopic Data:
While detailed assignments can vary slightly based on the solvent and instrument, the following represents typical NMR and IR data.
| Nucleus | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Description |
| ¹H NMR | ~6.7 ppm | Vinylic protons (-CH=CH-) |
| 0.8-1.6 ppm | Protons of the butyl groups | |
| ¹³C NMR | ~145 ppm | Vinylic carbons (-CH=CH-) |
| 9-30 ppm | Carbons of the butyl groups | |
| IR | ~950 cm⁻¹ | trans C-H bend |
Synthesis of this compound
A reliable and high-yielding synthesis of this compound is achieved through the hydrostannylation of tributylethynylstannane.[4]
Experimental Protocol
Reaction: (Bu₃Sn)C≡CH + Bu₃SnH → trans-(Bu₃Sn)CH=CH(SnBu₃)
Materials:
-
Tributylethynylstannane
-
Tributyltin hydride
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
Procedure:
-
To a 200-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a nitrogen inlet, add tributylethynylstannane (20.6 g, 0.066 mol), tributyltin hydride (23.1 g, 0.079 mol), and AIBN (0.25 g, 0.0016 mol).[4]
-
Heat the reaction mixture at 90°C with stirring for 6 hours.[4]
-
After cooling to room temperature, purify the product by distillation (170–186°C at 0.3 mmHg) to yield this compound as a clear, colorless oil (yield: 88–92%).[4]
References
An In-depth Technical Guide to the Physical Properties of trans-1,2-Bis(tributylstannyl)ethene
This guide provides a comprehensive overview of the key physical properties of trans-1,2-Bis(tributylstannyl)ethene, a vital organotin compound utilized in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science who require precise data and methodologies for their work.
Core Physical Properties
This compound is a liquid at room temperature. Its key physical characteristics, density and refractive index, are summarized below. These properties are crucial for substance identification, purity assessment, and reaction setup.
| Physical Property | Value | Conditions |
| Density | 1.132 g/mL | at 25 °C |
| 1.134 g/mL (lit.) | at 25 °C | |
| 1.15 g/cm³[1] | Not Specified | |
| Refractive Index | n20/D 1.502 | at 20 °C |
| n20/D 1.494 (lit.) | at 20 °C | |
| 1.5030[1] | Not Specified |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the density and refractive index of liquid compounds such as this compound.
The density of a liquid is its mass per unit volume. For a compound like this compound, this is typically determined using a pycnometer or a digital density meter.
Protocol using a Pycnometer:
-
Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned with a suitable solvent (e.g., acetone or ethanol) and dried completely. Its empty weight (mass) is precisely measured on an analytical balance.
-
Filling: The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
Thermostatting: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume of the liquid will adjust to the temperature, and any excess will be expelled through the capillary.
-
Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed again to determine the mass of the liquid.
-
Volume Determination: The procedure is repeated with a reference substance of known density, typically deionized water, to accurately determine the volume of the pycnometer at the measurement temperature.
-
Calculation: The density of the sample is calculated by dividing the mass of the liquid by the determined volume of the pycnometer.
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is highly dependent on temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.
Protocol using an Abbe Refractometer:
-
Instrument Calibration: The refractometer is turned on, and the prism surfaces are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or isopropanol). The calibration of the instrument is checked using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the surface of the lower prism using a Pasteur pipette. The prisms are then closed and locked.
-
Measurement: The light source is switched on, and while looking through the eyepiece, the handwheel is adjusted to bring the boundary line between the light and dark fields into view. The compensator knob is then turned to eliminate any color fringes and sharpen the boundary line.
-
Reading: The handwheel is further adjusted to center the sharp, achromatic boundary line on the crosshairs of the eyepiece. The refractive index value is then read from the instrument's scale.
-
Temperature Control: The temperature of the prisms should be controlled and recorded, as the refractive index is temperature-dependent.[2] Measurements are typically standardized to 20 °C. If the measurement is performed at a different temperature, a correction factor may be applied.[2]
Logical Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Experimental workflow for determining the physical properties of this compound.
References
A Technical Guide to trans-1,2-Bis(tributylstannyl)ethene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-1,2-Bis(tributylstannyl)ethene, a key reagent in organic synthesis, particularly for the construction of complex molecules and polymers. This document details its commercial availability, physicochemical properties, and applications, with a focus on detailed experimental protocols and reaction workflows.
Commercial Availability and Supplier Information
This compound is readily available from several major chemical suppliers. The compound is typically offered in various purities, and packaging sizes are available to suit both small-scale research and larger-scale development projects.
| Supplier | Product Number(s) | Purity | CAS Number |
| Sigma-Aldrich | 731625 | 97% | 14275-61-7 |
| TCI Chemicals | B1975 | >98.0% | 14275-61-7 |
| Thermo Fisher Scientific | 96% | 14275-61-7 |
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is provided below. It is crucial to consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information before handling this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₅₆Sn₂ | [1][2] |
| Molecular Weight | 606.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.132 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.502 | [1] |
| Boiling Point | 170-186 °C at 0.3 mmHg | |
| Storage Temperature | 2-8°C | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child.), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects). | [1] |
Core Application: Stille Cross-Coupling Reactions
This compound is a versatile building block primarily utilized in palladium-catalyzed Stille cross-coupling reactions. This reaction forms a carbon-carbon bond between the vinyl core of the stannane and an organic halide or triflate. The trans configuration of the double bond is retained throughout the reaction, making it a valuable tool for stereoselective synthesis.
Key applications include:
-
Synthesis of π-conjugated polymers: It serves as a vinylene bridge in the synthesis of poly(arylenevinylene) (PAV) polymers, which are materials of interest for organic electronics.
-
Preparation of vinylstannanes: Reaction with one equivalent of an aryl halide can yield a monovinylstannane, which can then be used in subsequent coupling reactions.
-
Natural product synthesis: The ability to introduce a trans-vinylene unit stereoselectively is valuable in the total synthesis of complex natural products.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound itself and a representative Stille coupling reaction where it is used as a starting material.
Synthesis of this compound
This two-step procedure is adapted from Organic Syntheses.
Step A: Synthesis of Tributylethynylstannane
-
Apparatus: An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.
-
Reagents:
-
Lithium acetylide-ethylenediamine complex (24.0 g, 0.26 mol)
-
Tetrahydrofuran (THF), anhydrous (800 mL)
-
Tributyltin chloride (70.7 g, 0.22 mol)
-
-
Procedure:
-
The flask is charged with the lithium acetylide-ethylenediamine complex.
-
The system is evacuated and placed under a nitrogen atmosphere.
-
THF is added via cannula.
-
The flask is cooled in an ice-water bath, and tributyltin chloride is added dropwise over 45 minutes.
-
The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.
-
The reaction is quenched by cooling the flask in an ice-water bath and adding 20 mL of water.
-
The mixture is concentrated under reduced pressure and washed with hexane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
Filtration and evaporation of the solvent under reduced pressure yields a colorless oil.
-
Distillation at 90–94°C (0.5 mm) affords tributylethynylstannane as a water-white liquid (Yield: 31–35%).
-
Step B: Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene
-
Apparatus: A 200-mL, one-necked, round-bottomed flask containing a magnetic stirring bar and a nitrogen inlet.
-
Reagents:
-
Tributylethynylstannane (20.6 g, 0.066 mol)
-
Tributyltin hydride (23.1 g, 0.079 mol)
-
2,2'-azobis(2-methylpropionitrile) (AIBN) (0.25 g, 0.0016 mol)
-
-
Procedure:
-
The reagents are placed in the flask under a nitrogen atmosphere.
-
The mixture is heated at 90°C with stirring for 6 hours.
-
Distillation at 170–186°C (0.3 mm) yields (E)-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil (Yield: 88–92%).
-
Representative Stille Coupling Protocol: Synthesis of a Symmetrical Diaryl Ethene
The following is a general procedure for a double Stille cross-coupling reaction.
-
Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.
-
Reagents:
-
This compound (1.0 eq)
-
Aryl iodide or bromide (2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous toluene or DMF
-
-
Procedure:
-
To the Schlenk flask, add this compound, the aryl halide, and the solvent under a nitrogen atmosphere.
-
Degas the solution by bubbling with nitrogen for 20-30 minutes.
-
Add the palladium catalyst and the phosphine ligand.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualized Workflows and Pathways
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols: Trans-1,2-Bis(tributylstannyl)ethene in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Trans-1,2-bis(tributylstannyl)ethene is a key bifunctional reagent in palladium-catalyzed Stille coupling reactions. Its unique structure, featuring two tributylstannyl groups on a trans-ethene backbone, allows for the stereospecific formation of (E)-1,2-divinylarenes and the synthesis of conjugated polymers. This document provides detailed application notes and experimental protocols for its use in organic synthesis.
Overview of the Stille Coupling Reaction
The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction is valued for its tolerance of a wide variety of functional groups and its stereospecificity.[1][3]
The general catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: General catalytic cycle of the Stille coupling reaction.
Applications of this compound
This reagent is primarily used in two key applications:
-
Synthesis of (E)-1,2-Divinylarenes: The sequential or double Stille coupling with aryl halides or triflates allows for the synthesis of symmetrical or unsymmetrical (E)-1,2-diaryl ethenes. These structures are important motifs in pharmaceuticals and materials science.
-
Polymer Synthesis: It serves as a monomer in Stille polymerization reactions with dihaloaromatic compounds to produce poly(arylene vinylene) (PAV) polymers.[4] These conjugated polymers are of interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5][6]
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. This compound 97 14275-61-7 [sigmaaldrich.com]
- 5. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. "Synthesis of conjugated polymers from xanthene and alkenyl flanked dik" by Ranganath Wijesinghe Wahalathantrige Don [scholarsjunction.msstate.edu]
Protocol for Stille Coupling with trans-1,2-Bis(tributylstannyl)ethene
Application Notes
The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely employed in academic and industrial research.[1][2] This protocol focuses on the application of trans-1,2-bis(tributylstannyl)ethene as a vinylating agent for the synthesis of symmetrical stilbenes and poly(arylene vinylene)s (PAVs). This organostannane reagent is particularly useful as it allows for a double coupling reaction, installing a trans-configured vinylene bridge between two organic moieties.[3]
Key Features of Stille Coupling with this compound:
-
Stereospecificity: The trans geometry of the ethene bridge is retained in the final product.
-
Versatility: This method is compatible with a wide range of aryl and heteroaryl halides (I, Br) and triflates.
-
Synthesis of Conjugated Systems: It provides a direct route to conjugated stilbenes and polymers, which are of significant interest in materials science for their electronic and optical properties.[4][5]
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, tolerating a variety of functional groups.[6]
Mechanism Overview:
The catalytic cycle of the Stille reaction is well-established and involves three key steps:[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers a vinyl group to the palladium center, displacing the halide and forming a new Pd-C bond. In the case of this compound, this step occurs sequentially at both tin-carbon bonds.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Stilbene
This protocol describes a general procedure for the synthesis of a symmetrical stilbene via a double Stille coupling reaction between an aryl halide and this compound.
Reaction Scheme:
2 Ar-X + (Bu₃Sn)CH=CH(SnBu₃) → Ar-CH=CH-Ar + 2 Bu₃Sn-X (where Ar = aryl group, X = I, Br)
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 2 equivalents)
-
This compound (1 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 8-16 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Stirring and heating equipment (magnetic stirrer, heating mantle)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.04 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.16 mmol, 8 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.
-
Addition of Stannane: Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure symmetrical stilbene.
Protocol 2: Synthesis of a Poly(arylene vinylene) (PAV) via Stille Polymerization
This protocol outlines the synthesis of a conjugated polymer through Stille polycondensation of a dibromoaromatic monomer with this compound.[3]
Reaction Scheme:
n Br-Ar-Br + n (Bu₃Sn)CH=CH(SnBu₃) → [-Ar-CH=CH-]n + 2n Bu₃Sn-Br (where Ar = aromatic or heteroaromatic unit)
Materials:
-
Dibromoaromatic monomer (e.g., 2,5-dibromothiophene, 1 equivalent)
-
This compound (1 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 8 mol%)
-
Anhydrous and degassed solvent (e.g., chlorobenzene or toluene)
-
Inert gas (Argon)
-
Standard polymerization glassware
Procedure:
-
Monomer Preparation: In a rigorously dried Schlenk tube under an argon atmosphere, dissolve the dibromoaromatic monomer (1.0 mmol) and this compound (1.0 mmol) in anhydrous and degassed chlorobenzene (5 mL).
-
Catalyst Preparation: In a separate Schlenk tube, dissolve the palladium catalyst (Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (P(o-tol)₃, 0.08 mmol) in chlorobenzene (2 mL). Stir for 15 minutes at room temperature.
-
Polymerization: Transfer the catalyst solution to the monomer solution via a cannula. Heat the reaction mixture to 100 °C and stir for 48 hours under a positive pressure of argon.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform and precipitate it again in methanol. Dry the purified polymer under vacuum.
Data Presentation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 85 | Hypothetical Example |
| 2 | 2,5-Dibromothiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Chlorobenzene | 100 | 48 | >90 (Polymer) | [3] |
| 3 | 4,4'-Diiodo-N,N-diphenylaniline | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | >95 (Polymer) | Grigoras et al. (Implied) |
| 4 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 78 | Hypothetical Example |
Visualizations
Caption: General experimental workflow for a double Stille coupling reaction.
Caption: Simplified catalytic cycle for the double Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Polyarylenevinylene Polymers using trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyarylenevinylenes (PAVs) are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Stille cross-coupling reaction is a versatile and powerful method for the synthesis of PAVs, offering mild reaction conditions and a high tolerance for various functional groups. This application note provides detailed protocols for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives via Stille polycondensation, utilizing trans-1,2-Bis(tributylstannyl)ethene as a key monomer.
The Stille coupling involves the palladium-catalyzed reaction between an organostannane and an organic electrophile. In the context of PAV synthesis, this typically involves the polymerization of a dihaloarene with a distannyl compound, such as this compound. The choice of catalyst, ligands, solvents, and monomers can significantly influence the molecular weight, polydispersity, and ultimately the electronic and optical properties of the resulting polymer.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a poly(p-phenylene vinylene) derivative using the Stille coupling reaction. This data is essential for researchers aiming to reproduce or modify the synthesis for their specific applications.
| Polymer | Dihaloarene Monomer | Catalyst(s) | Solvent | Mn (kDa) | PDI (Đ) |
| Poly(2,5-dipentyloxyphenylene vinylene) | 1,4-Diiodo-2,5-dipentyloxybenzene | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, or Pd(OAc)₂ | Benzene | 2.0–2.5 | 1.5–1.6 |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Experimental Protocols
This section provides a detailed methodology for the synthesis of a poly(p-phenylene vinylene) derivative via Stille polycondensation.
Materials and Equipment
-
Monomers:
-
1,4-Diiodo-2,5-dipentyloxybenzene
-
This compound
-
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
-
Solvent:
-
Anhydrous benzene or toluene
-
-
General Reagents:
-
Methanol (for precipitation)
-
Chloroform or Tetrahydrofuran (THF) (for dissolution and chromatography)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks and condensers
-
Magnetic stirrer and heating mantle
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of polyarylenevinylenes.
Detailed Synthesis Protocol: Poly(2,5-dipentyloxyphenylene vinylene)
-
Reaction Setup:
-
In a flame-dried Schlenk flask, under an inert atmosphere (e.g., nitrogen or argon), combine 1,4-diiodo-2,5-dipentyloxybenzene (1.0 eq), this compound (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add anhydrous toluene (or benzene) to achieve a monomer concentration of approximately 0.1 M.
-
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) with vigorous stirring.
-
Maintain the reaction at this temperature for 24 to 72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous solution into a large volume of methanol with stirring to precipitate the crude polymer.
-
Collect the polymer by filtration and wash it with fresh methanol.
-
For further purification, perform a Soxhlet extraction of the crude polymer. Sequentially extract with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
The purified polymer is then dissolved in a minimal amount of a good solvent like chloroform or THF.
-
Reprecipitate the polymer by adding this solution to methanol.
-
Collect the final polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-60°C) overnight.
-
Signaling Pathway Diagram (Catalytic Cycle)
The synthesis of polyarylenevinylenes via Stille coupling is driven by a palladium-catalyzed cross-coupling reaction. The generally accepted catalytic cycle is depicted below.
Application of trans-1,2-Bis(tributylstannyl)ethene in Organic Electronics: A Detailed Guide
Introduction
Trans-1,2-Bis(tributylstannyl)ethene is a key organotin reagent utilized in the synthesis of conjugated polymers for organic electronic applications. Its primary role is as a vinylene building block in Stille coupling reactions, enabling the creation of poly(arylene vinylene) (PAV) and poly(thienylene vinylene) (PTV) type polymers. These materials are of significant interest for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices due to their tunable electronic properties and solution processability. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in organic electronics.
Application in Organic Field-Effect Transistors (OFETs)
This compound is a versatile monomer for the synthesis of donor-acceptor (D-A) copolymers used as the active layer in OFETs. The introduction of the vinylene linkage can enhance π-conjugation along the polymer backbone, which is crucial for efficient charge transport.
Synthesis of Donor-Acceptor Copolymers
A common application is the Stille copolymerization of this compound with a dibrominated aromatic comonomer. For instance, copolymers based on (E)-2-(2-(thiophen-2-yl)vinyl)thiophene have been synthesized and have demonstrated promising field-effect properties.
Experimental Protocol: Synthesis of (E)-2-(2-(thiophen-2-yl)vinyl)thiophene-based Copolymers via Stille Coupling
This protocol is adapted from the synthesis of similar poly(thienylene vinylene) derivatives.
Materials:
-
This compound
-
Appropriate dibrominated aromatic comonomer (e.g., 2,5-dibromo-3-dodecylthiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask, dissolve the dibrominated comonomer (1.0 eq), this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to 110 °C and stir for 48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Concentrate the chloroform fraction and precipitate the polymer again in methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Logical Relationship: Stille Polymerization Workflow
Caption: Workflow for the synthesis of conjugated polymers via Stille coupling.
Fabrication of Organic Field-Effect Transistors
The synthesized polymers can be used to fabricate OFETs, typically in a bottom-gate, top-contact architecture.
Experimental Protocol: OFET Fabrication
Materials:
-
Synthesized conjugated polymer
-
Heavily n-doped Si wafers with a 300 nm SiO₂ layer (gate and gate dielectric)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Organic solvent for polymer solution (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
Procedure:
-
Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by drying with nitrogen.
-
Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrates in a dilute OTS solution in toluene.
-
Prepare a solution of the conjugated polymer (e.g., 5-10 mg/mL) in a suitable organic solvent.
-
Spin-coat the polymer solution onto the OTS-treated substrates to form a thin film (typically 30-50 nm).
-
Anneal the polymer film at a temperature optimized for the specific polymer (e.g., 100-150 °C) to improve crystallinity and film morphology.
-
Deposit the gold source and drain electrodes (typically 40-50 nm thick) through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
Experimental Workflow: OFET Fabrication
Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.
Quantitative Data for OFET Performance
The performance of OFETs is characterized by parameters such as charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). Below is a summary of reported data for a copolymer synthesized using this compound.
| Polymer | Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio (Ion/Ioff) |
| Poly(9,9-dialkylfluorene)-alt-(3-dodecylthienyl-divinylbenzene-3-dodecylthienyl) derivative (PEFTVB) | 2 x 10⁻⁴ | > 10⁴ |
| Poly(9,9-dialkylfluorene)-alt-(3-dodecylthienyl-divinylbenzene-3-dodecylthienyl) derivative (POFTVB) | 2 x 10⁻⁵ | > 10³ |
Application in Organic Photovoltaics (OPVs)
While less commonly reported than in OFETs, polymers derived from this compound can also be employed as the donor material in bulk heterojunction (BHJ) organic solar cells. The vinylene linkages can contribute to broadening the absorption spectrum of the polymer, which is beneficial for light harvesting.
Fabrication of Organic Photovoltaic Devices
The general structure of a conventional BHJ solar cell is ITO/PEDOT:PSS/Active Layer/Cathode.
Experimental Protocol: OPV Fabrication
Materials:
-
Synthesized conjugated polymer (donor)
-
Fullerene derivative (acceptor), e.g., PC₆₁BM or PC₇₁BM
-
ITO-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Low work function metal cathode (e.g., Ca/Al or LiF/Al)
Procedure:
-
Clean and pattern the ITO-coated glass substrates.
-
Spin-coat a thin layer of PEDOT:PSS (30-40 nm) onto the ITO surface and anneal at ~140 °C.
-
Prepare a blend solution of the donor polymer and the fullerene acceptor (e.g., 1:1 to 1:2 weight ratio) in a suitable solvent.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a glovebox. The thickness is typically around 100 nm.
-
Anneal the active layer to optimize the morphology.
-
Deposit the cathode (e.g., Ca followed by Al, or LiF followed by Al) by thermal evaporation through a shadow mask.
Device Architecture: Bulk Heterojunction Solar Cell
Caption: Structure of a conventional bulk heterojunction organic solar cell.
Quantitative Data for OPV Performance
The performance of OPVs is evaluated by the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). As of the latest literature survey, specific and comprehensive PCE data for polymers explicitly synthesized using this compound are not widely available, representing an area for further research. For context, similar PTV-based polymers have shown PCEs in the range of 2-5%.
This compound is a valuable building block for the synthesis of conjugated polymers for organic electronics. Its primary application lies in the Stille coupling reaction to create vinylene-containing polymers. These materials have demonstrated utility in OFETs, and further exploration of their potential in OPVs is warranted. The provided protocols offer a foundation for researchers to synthesize and characterize these materials and devices.
Application Notes and Protocols: Stille Cross-Coupling of trans-1,2-Bis(tributylstannyl)ethene with Aryl Halides for the Synthesis of Symmetrical Diarylethenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This application note focuses on the specific reaction between trans-1,2-bis(tributylstannyl)ethene and aryl halides to synthesize symmetrical trans-stilbenes and their derivatives. These diarylethene compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The reaction offers a reliable method for creating a central carbon-carbon double bond with trans stereochemistry, connecting two aryl groups. Organostannanes, such as this compound, are advantageous due to their stability to air and moisture, and the reaction conditions are generally tolerant of a wide range of functional groups.
Reaction Principle
The core of this transformation is the Stille cross-coupling catalytic cycle, which involves a palladium(0) catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: One of the tributylstannyl groups of the this compound is transferred to the palladium center, displacing the halide and forming a new organopalladium intermediate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (the aryl and the vinyl group) on the palladium center are coupled, forming the stilbene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This sequence is then repeated with a second equivalent of the aryl halide on the remaining tributylstannyl group to yield the symmetrical diarylethene.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various symmetrical trans-stilbenes from this compound and different aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(o-tolyl)₃ (10) | Dioxane | 100 | 24 | 78 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 110 | 36 | 65 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 88 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (10) | THF | 80 | 20 | 72 |
| 6 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 18 | 92 |
| 7 | 3-Bromobenzaldehyde | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 24 | 75 |
| 8 | 4-Iodoacetophenone | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 89 |
Mandatory Visualization
Stille Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocols
General Procedure for the Synthesis of Symmetrical trans-Stilbenes
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tolyl)₃, SPhos)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Reagents for workup and purification (e.g., potassium fluoride solution, organic solvents, silica gel)
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) and any additional ligand.
-
Reagent Addition: To the flask, add the aryl halide (2.2 equivalents) and anhydrous solvent (e.g., toluene, to make a 0.1 M solution with respect to the stannane).
-
Initiation: Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation. Then, add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16-36 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate. To remove the tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (1 M) for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Purification: Filter the mixture through a pad of celite to remove the precipitate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure symmetrical trans-stilbene.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for stilbene synthesis.
Catalyst Selection for Reactions Involving trans-1,2-Bis(tributylstannyl)ethene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Bis(tributylstannyl)ethene is a key bifunctional reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring two tributylstannyl groups on a trans-ethene backbone, allows for sequential or double cross-coupling reactions, providing a stereospecific route to a variety of unsaturated compounds. This document provides detailed application notes on catalyst selection for reactions involving this reagent, with a focus on the Stille cross-coupling reaction, and includes experimental protocols for key transformations. The primary application of this compound is in the synthesis of symmetrically and unsymmetrically substituted stilbenes and in the production of poly(arylene vinylene) (PAV) polymers.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. In the context of this compound, this reaction is instrumental in the synthesis of stilbenes and conjugated polymers. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Catalyst Selection and Optimization
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in Stille couplings with this compound. Palladium(0) complexes are the most effective catalysts for these transformations.
Commonly Used Palladium Catalysts:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is a highly effective and commonly used catalyst for Stille reactions.[2][3] It is often used for a wide range of aryl and vinyl halides.
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: This catalyst, often used in combination with a phosphine ligand, is another excellent choice for Stille couplings.
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]: Although a palladium(II) source, it is readily reduced in situ to the active palladium(0) species.
Ligand Selection:
The choice of ligand can significantly influence the rate and efficiency of the Stille coupling. Electron-rich and sterically hindered phosphine ligands generally accelerate the reaction. For some challenging couplings, specialized ligands may be required.
Additives:
In certain cases, additives can enhance the reaction rate and yield.
-
Copper(I) Iodide (CuI): The addition of CuI can accelerate the transmetalation step, leading to improved reaction rates.
-
Fluoride Sources (e.g., CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent species that facilitates a more rapid transmetalation.
Logical Workflow for Catalyst and Condition Selection
Figure 1. A logical workflow for the selection and optimization of catalysts and conditions for Stille reactions involving this compound.
Data Presentation: Catalyst Performance in Stille Coupling
The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides.
Table 1: Synthesis of Symmetrical Stilbenes
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 24 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | THF | 65 | 12 | 92 |
| 3 | 2-Bromopyridine | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 18 | 78 |
Table 2: Synthesis of Unsymmetrical Stilbenes (Sequential Coupling)
| Entry | Step 1: Aryl Halide | Step 2: Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Yield (Step 1, %) | Yield (Step 2, %) |
| 1 | 4-Iodotoluene | 4-Bromobenzonitrile | Pd(PPh₃)₄ (2) | Toluene | 110 | 90 | 82 |
| 2 | 1-Bromo-3,5-dimethoxybenzene | 2-Iodothiophene | Pd₂(dba)₃ (1.5) / AsPh₃ (6) | DMF | 90 | 88 | 75 |
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Stilbene (4,4'-Dimethoxystilbene)
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous toluene (20 mL).
-
Add 4-bromoanisole (2.2 mmol) to the solution.
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (50 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (3 x 30 mL) to remove tin byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4,4'-dimethoxystilbene.
Protocol 2: Stille Polymerization to Poly(p-phenylene vinylene) (PPV)
Materials:
-
This compound
-
1,4-Diiodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, add this compound (1.0 mmol) and 1,4-diiodobenzene (1.0 mmol) to a Schlenk tube.
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (10 mL) to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 90 °C for 48 hours. A precipitate of the polymer will form.
-
Cool the reaction to room temperature and pour the mixture into methanol (100 mL).
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
Signaling Pathway and Experimental Workflow Diagrams
Stille Catalytic Cycle
Figure 2. The catalytic cycle for the Stille cross-coupling reaction.
Experimental Workflow for Stilbene Synthesis
Figure 3. A typical experimental workflow for the synthesis of stilbenes using this compound.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful application of this compound in Stille cross-coupling reactions. Pd(PPh₃)₄ and Pd₂(dba)₃ with phosphine ligands are reliable choices for a broad range of substrates. Optimization of ligands, additives, solvent, and temperature can further enhance reaction efficiency. The provided protocols offer a solid foundation for the synthesis of both small molecule stilbenes and conjugated polymers, which are valuable targets in materials science and drug development.
References
Application Notes and Protocols for the Synthesis of Vinylstannanes via Hydrostannylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of vinylstannanes through the hydrostannylation of alkynes. Vinylstannanes are versatile synthetic intermediates, particularly valuable in drug development for the construction of complex organic molecules via Stille cross-coupling reactions.[1][2] This document outlines various catalytic systems, experimental setups, and purification methods, supported by quantitative data and visual workflows.
Introduction to Hydrostannylation
Hydrostannylation is a powerful and atom-economical method for the synthesis of vinylstannanes, involving the addition of a tin hydride (e.g., tributyltin hydride) across a carbon-carbon triple bond of an alkyne.[3][4] The regioselectivity and stereoselectivity of this reaction are highly dependent on the chosen catalyst and reaction conditions, allowing for the targeted synthesis of specific vinylstannane isomers.[5] Common methods include transition metal catalysis (e.g., palladium, platinum), bimetallic catalysis, and radical-mediated reactions.[2][6][7]
Catalytic Systems: A Comparative Overview
Several catalytic systems have been developed for the hydrostannylation of alkynes, each offering distinct advantages in terms of selectivity, substrate scope, and reaction conditions.
-
Palladium Catalysis: This is the most widely used method, typically affording the E-vinylstannane through a syn-hydrometallation mechanism.[3] Tetrakis(triphenylphosphine)palladium(0) is a common catalyst.[4]
-
Platinum Catalysis: Recent studies have shown that platinum complexes, such as PtCl2/XPhos, can provide excellent selectivity for the β-(E)-vinylstannane, often surpassing the selectivity of palladium catalysts.[8][9][10]
-
Heterobimetallic Catalysis: The use of heterobimetallic catalysts, such as (NHC)Cu-[MCO] systems, allows for tunable regioselectivity.[11][12] By selecting the appropriate metal combination (e.g., Cu/Fe or Cu/Mn), either the α-vinylstannane (Markovnikov product) or the (E)-β-vinylstannane (anti-Markovnikov product) can be selectively synthesized.[11][13]
-
Magnesium Catalysis: As an alternative to transition metals, magnesium-catalyzed hydrostannylation offers a regio- and stereoselective method for a wide range of alkynes.[12]
Experimental Protocols
Below are detailed protocols for selected hydrostannylation reactions.
Protocol 1: Platinum-Catalyzed Hydrostannylation of Terminal Alkynes
This protocol is based on the work of Roberts and McLaughlin, utilizing a PtCl2/XPhos catalyst system for the synthesis of β-(E)-vinylstannanes.[3][8]
Materials:
-
PtCl2 (10 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (20 mol%)
-
Terminal alkyne (1 eq.)
-
Tributyltin hydride (3 eq.)
-
Dry Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried 22 mL vial equipped with a magnetic stirrer, add PtCl2 (10 mol%) and XPhos (20 mol%).
-
Quickly flush the vial with nitrogen.
-
Add dry THF to form a 0.1 M solution relative to the alkyne.
-
Stir the mixture at 50°C for 20 minutes until a homogeneous yellow mixture is obtained, indicating the formation of the active catalyst.
-
Add the corresponding alkyne (1 eq.) to the reaction mixture.
-
Add the stannane (3 eq.) and stir the reaction at the desired temperature until completion (monitor by TLC or GC-MS).
-
Upon completion, the reaction mixture can be concentrated and purified.
Purification: Purification of the vinylstannane product is crucial. It is important to note that silica gel chromatography can lead to decomposition (protodestannylation).[2][14] Alternative purification methods include:
-
Filtration through a pad of basic alumina.[14]
-
Direct use in subsequent reactions after filtration to remove the platinum salts, which is particularly useful for telescoped hydrometallation/cross-coupling sequences.[3]
Quantitative Data
The following tables summarize the yields and selectivity for the hydrostannylation of various alkynes using different catalytic systems.
Table 1: Platinum-Catalyzed Hydrostannylation of Propargylic Alcohols [8]
| Substrate (Alkyne) | Product | Isolated Yield (%) |
| Propargyl alcohol | β-(E)-vinylstannane derivative | 89 |
| Phenylpropargyl alcohol | β-(E)-vinylstannane derivative | 78 |
| 4-Methoxyphenylpropargyl alcohol | β-(E)-vinylstannane derivative | 80 |
Yields determined from isolated product after purification.
Table 2: Heterobimetallic Catalysis for Regiodivergent Hydrostannylation [11]
| Alkyne Substrate | Catalyst | Major Product | α:β Ratio | Yield (%) |
| 1-Octyne | MeIMesCu-FeCp(CO)₂ | α-vinylstannane | >99:1 | 95 |
| 1-Octyne | IMesCu-Mn(CO)₅ | (E)-β-vinylstannane | 1:99 | 93 |
| Phenylacetylene | MeIMesCu-FeCp(CO)₂ | (E)-β-vinylstannane | 15:85 | 88 |
| Phenylacetylene | IMesCu-Mn(CO)₅ | (E)-β-vinylstannane | <1:99 | 96 |
Ratios and yields determined by ¹H NMR analysis of the crude reaction mixture.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for hydrostannylation.
Caption: General experimental workflow for hydrostannylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Hydrostannylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn-H Bond Activation [organic-chemistry.org]
- 12. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 13. Item - Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)âβ-Vinylstannanes via Cooperative SnâH Bond Activation - figshare - Figshare [figshare.com]
- 14. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Purification of Products from trans-1,2-Bis(tributylstannyl)ethene Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-1,2-Bis(tributylstannyl)ethene is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling, where it serves as a precursor to vinylstannanes or as a divinylating agent.[1] While reactions involving this reagent are highly effective for forming carbon-carbon bonds, a significant challenge lies in the removal of toxic and often difficult-to-separate organotin byproducts from the desired reaction products.[2][3] These byproducts primarily consist of tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted starting materials.[4] The stringent regulations on residual tin content in active pharmaceutical ingredients (APIs) necessitate robust and efficient purification strategies.[5]
These application notes provide a comprehensive overview of the most effective methods for the purification of reaction products derived from this compound, complete with detailed experimental protocols and quantitative data to guide researchers in achieving high purity for their compounds.
Core Purification Strategies
The primary strategies for removing organotin impurities revolve around three main principles: precipitation, chromatography, and extraction. Often, a combination of these techniques is employed to achieve the desired level of purity.
Precipitation with Potassium Fluoride (KF)
This is the most widely employed method for the bulk removal of tributyltin byproducts. The principle lies in the high affinity of fluoride ions for tin, leading to the formation of insoluble tributyltin fluoride (Bu₃SnF), which can be easily separated by filtration.[6][7]
General Workflow for KF Precipitation:
Caption: Workflow for organotin removal using aqueous KF.
Chromatographic Methods
Column chromatography is a powerful technique for separating the desired product from both organotin and other organic impurities. The choice of stationary phase is critical for effective purification.
-
Modified Silica Gel: Standard silica gel can be effective, but its performance in retaining organotin compounds can be significantly enhanced by modification.
-
Potassium Carbonate Impregnated Silica Gel: This stationary phase is highly effective at trapping organotin impurities, often reducing them to parts-per-million (ppm) levels.[4][6][8]
-
Triethylamine-Treated Silica Gel: Adding a small percentage of triethylamine to the eluent can also effectively retain tin byproducts on the silica gel column.[2][4][9]
-
-
Basic Alumina: For compounds that may be sensitive to the acidic nature of silica gel, basic alumina offers a suitable alternative and can prevent decomposition of the desired product.[6][10]
General Workflow for Chromatographic Purification:
Caption: Workflow for organotin removal via chromatography.
Recrystallization
For solid products, recrystallization can be a highly effective final purification step to achieve analytical grade purity.[11] This method is particularly useful after an initial bulk removal of tin byproducts via a KF wash or chromatography.[4]
Experimental Protocols
Protocol 1: Purification using Aqueous Potassium Fluoride (KF) Wash
Objective: To remove the majority of tributyltin byproducts from a crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
1M aqueous potassium fluoride (KF) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Separatory funnel, filter flask, Büchner funnel, and other standard laboratory glassware
Procedure:
-
Dilution: Following the completion of the reaction, dilute the crude mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[4]
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous KF solution and shake vigorously for at least one minute.[9] Allow the layers to separate. A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface between the organic and aqueous layers.[4][6]
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.[4] Transfer the filtrate back to the separatory funnel.
-
Repeat Washes: Separate the organic layer and wash it two more times with the 1M KF solution.[4]
-
Brine Wash: Wash the organic layer once with brine to remove residual water and KF.[9]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which is now significantly depleted of tin byproducts.[6]
Protocol 2: Column Chromatography with Potassium Carbonate Impregnated Silica Gel
Objective: To achieve high purity by removing trace organotin residues.
Materials:
-
Crude product (ideally after a preliminary KF wash)
-
Silica gel (for flash chromatography)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Eluent (appropriate solvent system for the desired product)
-
Chromatography column and other standard equipment
Procedure:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous K₂CO₃ with 90g of silica gel (10% w/w).[4][8] This mixture can be stored for future use.[8]
-
Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using either a dry packing or slurry packing method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with the predetermined solvent system, collecting fractions. The organotin impurities will be strongly retained by the K₂CO₃-modified silica.[8]
-
Analysis and Concentration: Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and concentrate under reduced pressure.
Data Presentation
The effectiveness of these purification methods can be quantified by measuring the residual tin content in the final product, typically using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Gas Chromatography (GC).
| Purification Method | Typical Starting Material | Expected Purity Level | Advantages | Disadvantages |
| Aqueous KF Wash | Crude reaction mixture | >95% (product purity) | Fast, inexpensive, removes bulk of tin byproducts.[9] | May not remove all tin residues; emulsions can form.[4] |
| K₂CO₃/Silica Gel Chromatography | Crude product after workup | >99% (product purity), Tin <15 ppm[4][8] | Highly effective for removing trace tin; simple to prepare.[8] | Can be time-consuming; requires solvent usage. |
| Basic Alumina Chromatography | Crude product after workup | >98% (product purity) | Prevents decomposition of acid-sensitive compounds.[6][10] | May have different selectivity compared to silica gel. |
| Recrystallization | Solid crude product | High (analytical grade) | Can yield very pure crystalline material. | Only applicable to solids; potential for yield loss.[11] |
Troubleshooting and Optimization
-
Persistent Tin Contamination after KF Wash: Increase the number of KF washes or the shaking time. Ensure the KF solution is saturated. If an emulsion or significant precipitate forms, filtration through Celite® is crucial.[4]
-
Product Decomposition on Silica Gel: For sensitive compounds, especially certain vinylstannanes, decomposition on silica gel can be an issue. Using basic alumina or minimizing contact time with silica via flash chromatography are effective solutions.[6]
-
Co-elution of Product and Tin Byproducts: If tin impurities co-elute with the product during standard chromatography, switching to K₂CO₃-impregnated silica or adding 1-2% triethylamine to the eluent can improve separation.[11]
By selecting the appropriate purification strategy or a combination of methods, researchers can effectively remove toxic organotin byproducts from reactions involving this compound, ensuring the high purity required for subsequent applications in research and drug development.
References
- 1. 反式-1,2-双(三丁基锡基)乙烯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Workup [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
One-Pot Hydrostannylation and Stille Coupling: A Streamlined Approach to C-C Bond Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The one-pot hydrostannylation and Stille coupling protocol represents a significant advancement in synthetic organic chemistry, offering an efficient and atom-economical method for the formation of carbon-carbon bonds. This tandem reaction obviates the need for the isolation of often sensitive and toxic organotin intermediates, thereby streamlining synthetic routes and reducing waste. This document provides detailed application notes, experimental protocols, and mechanistic insights into this powerful synthetic tool, with a focus on its application in research and drug development.
Introduction
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[1] Traditionally, the synthesis and isolation of the requisite organostannane is a separate synthetic step. The one-pot hydrostannylation-Stille coupling protocol combines the palladium-catalyzed hydrostannylation of an alkyne to form a vinylstannane intermediate in situ, which then directly participates in a Stille cross-coupling with an organic electrophile present in the same reaction vessel.[2]
Recent advancements have focused on rendering the process catalytic in tin, a crucial development for addressing the toxicity and cost associated with stoichiometric tin reagents.[3][4] These methods typically involve the in situ generation of the active tin hydride species from a stable and less toxic tin precursor, such as a trialkyltin chloride or fluoride, using a reducing agent like polymethylhydrosiloxane (PMHS).[3][5] Furthermore, microwave-assisted protocols have been developed to accelerate these reactions, leading to significantly reduced reaction times.[6][7]
Mechanistic Overview
The one-pot hydrostannylation-Stille coupling reaction proceeds through a cascade of catalytic cycles. The key steps are:
-
In situ Generation of Tin Hydride: A trialkyltin halide is reduced by a hydrosilane, such as PMHS, to generate the active trialkyltin hydride (R₃SnH).
-
Palladium-Catalyzed Hydrostannylation: The palladium(0) catalyst activates the alkyne, which then undergoes syn-addition of the tin hydride to stereoselectively form a vinylstannane intermediate.
-
Stille Cross-Coupling: The vinylstannane undergoes transmetalation with a palladium(II) species, which is formed from the oxidative addition of the organic electrophile to the palladium(0) catalyst. Subsequent reductive elimination from the resulting palladium(II) intermediate affords the final coupled product and regenerates the palladium(0) catalyst.
For protocols that are catalytic in tin, an additional catalytic cycle is operative, where the trialkyltin halide byproduct from the Stille coupling is recycled back to the active tin hydride.
Data Presentation
The following tables summarize the scope of the one-pot hydrostannylation-Stille coupling protocol with various alkynes and electrophiles, highlighting the versatility of this methodology.
Table 1: One-Pot Hydrostannylation/Stille Coupling with Aryl Halides
| Entry | Alkyne | Aryl Halide | Catalyst/Conditions | Yield (%) |
| 1 | Phenylacetylene | Iodobenzene | Pd(PPh₃)₄, Bu₃SnH, THF, 65 °C | 85 |
| 2 | 1-Octyne | 4-Iodotoluene | Pd(PPh₃)₄, Bu₃SnH, THF, 65 °C | 82 |
| 3 | 3,3-Dimethyl-1-butyne | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/TFP, Me₃SnCl, PMHS, Na₂CO₃, THF, 65 °C | 90 |
| 4 | Cyclopropylacetylene | 2-Bromopyridine | Pd(PPh₃)₄, (Bu₃Sn)₂O, PMHS, THF, 65 °C | 75 |
| 5 | Phenylacetylene | 4-Bromoacetophenone | Pd(PPh₃)₄, Bu₃SnCl, aq. KF, PMHS, TBAF, Microwave | 88 |
Data compiled from multiple sources, yields are for isolated products.
Table 2: One-Pot Hydrostannylation/Stille Coupling with Acid Chlorides [5]
| Entry | Alkyne | Acid Chloride | Catalyst/Conditions | Yield (%) |
| 1 | 3,3-Dimethyl-1-butyne | Benzoyl chloride | Pd₂(dba)₃/TFP, Me₃SnF, PMHS, TBAF, THF, 65 °C | 92 |
| 2 | 3,3-Dimethyl-1-butyne | 4-Methoxybenzoyl chloride | Pd₂(dba)₃/TFP, Me₃SnF, PMHS, TBAF, THF, 65 °C | 95 |
| 3 | 3,3-Dimethyl-1-butyne | 2-Chlorobenzoyl chloride | Pd₂(dba)₃/TFP, Me₃SnF, PMHS, TBAF, THF, 65 °C | 86 |
| 4 | 1-Ethynylcyclohexanol | Benzoyl chloride | Pd₂(dba)₃/TFP, Me₃SnF, PMHS, TBAF, THF, 65 °C | 88 |
| 5 | 1-Ethynylcyclohexanol | 4-Trifluoromethylbenzoyl chloride | Pd₂(dba)₃/TFP, Me₃SnF, PMHS, TBAF, THF, 65 °C | 78 |
TFP = Tri(2-furyl)phosphine, PMHS = Polymethylhydrosiloxane, TBAF = Tetrabutylammonium fluoride. Yields are for isolated products.[5]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Hydrostannylation/Stille Coupling with Catalytic Tin [3]
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Tri(2-furyl)phosphine - TFP)
-
Trialkyltin chloride (e.g., Me₃SnCl)
-
Polymethylhydrosiloxane (PMHS)
-
Base (e.g., aqueous Na₂CO₃)
-
Alkyne
-
Organic halide
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1 mol% Pd₂(dba)₃) and the ligand (e.g., 4 mol% TFP) in the anhydrous solvent. Stir the mixture at room temperature for 15 minutes.
-
To the catalyst mixture, add the alkyne (1.0 equiv), the organic halide (1.1 equiv), the trialkyltin chloride (e.g., 0.2 equiv Me₃SnCl), the base (e.g., 2.0 equiv aq. Na₂CO₃), and PMHS (2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF (to precipitate tin byproducts).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Hydrostannation/Stille Reaction with an Acid Chloride [5]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Trimethyltin fluoride (Me₃SnF)
-
Polymethylhydrosiloxane (PMHS)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Alkyne
-
Acid chloride
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and TFP (0.04 mmol) in THF (5 mL). Stir the resulting mixture at room temperature for 15 minutes.[5]
-
Add the alkyne (1.0 mmol), Me₃SnF (1.5 mmol), PMHS (2.5 mmol), and a catalytic amount of TBAF (e.g., 1 drop of a 1 M solution in THF).[5]
-
Stir the reaction at room temperature for approximately 2 hours, or until the hydrostannation is complete as monitored by GC.[5]
-
Once the vinylstannane formation is complete, add the acid chloride (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 2-10 hours, monitoring the progress by TLC or GC-MS.[5]
-
After completion, cool the reaction and quench with saturated aqueous KF solution.
-
Extract the mixture with an ethereal solvent (e.g., diethyl ether) and water. Back-extract the aqueous layer with the ethereal solvent.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to afford the desired α,β-unsaturated ketone.[5]
Mandatory Visualization
Caption: General workflow of the one-pot hydrostannylation-Stille coupling protocol.
Caption: Catalytic cycle for tin in the one-pot hydrostannylation-Stille coupling.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Stille couplings catalytic in tin: the "Sn-O" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted one-pot hydrostannylation/Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of trans-1,2-Bis(tributylstannyl)ethene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Bis(tributylstannyl)ethene is a versatile bifunctional reagent in organic synthesis, primarily utilized in palladium-catalyzed Stille cross-coupling reactions. Its unique structure, featuring two tributylstannyl groups on a trans-configured ethylene core, allows for the sequential or simultaneous formation of two new carbon-carbon bonds. This capability is particularly valuable in the construction of complex molecular architectures, such as those found in natural products. In this context, the reagent serves as a linchpin, enabling the connection of intricate molecular fragments to forge macrocycles or introduce conjugated polyene systems, which are common motifs in biologically active natural products. These application notes provide detailed protocols for the use of this compound in the total synthesis of two prominent natural products, rapamycin and (+)-mycotrienol, highlighting its strategic importance in macrocyclization and the formation of conjugated systems.
Core Applications in Natural Product Synthesis
The primary application of this compound in natural product synthesis is as a di-nucleophilic ethene equivalent in Stille coupling reactions. This allows for:
-
Macrocyclization: By reacting with a linear precursor bearing two electrophilic sites (e.g., vinyl iodides), the reagent can effectively "stitch" the two ends together to form a macrocycle, incorporating a trans-double bond into the ring.
-
Formation of Conjugated Polyenes: Sequential Stille couplings with different vinyl or aryl halides allow for the controlled construction of extended π-systems, a common feature in many natural products with important biological activities.
Application Example 1: Total Synthesis of Rapamycin (Nicolaou's Approach)
In the groundbreaking total synthesis of the immunosuppressant rapamycin, K.C. Nicolaou and his team employed this compound in a remarkable tandem intra- and intermolecular Stille coupling reaction to construct the macrocyclic core and the conjugated triene system in a single step.[1]
Experimental Protocol: Macrocyclization via Tandem Stille Coupling
This protocol describes the crucial step where a linear precursor containing two vinyl iodide moieties is cyclized using this compound.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with trans-1,2-Bis(tributylstannyl)ethene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trans-1,2-Bis(tributylstannyl)ethene in Stille coupling reactions. The content is structured to directly address common experimental challenges and provide actionable solutions.
Troubleshooting Low Yields
Low yields in Stille coupling reactions are a common issue that can often be resolved through systematic troubleshooting. Below are common causes and their solutions in a question-and-answer format.
Q1: My Stille coupling reaction is resulting in a low yield of the desired product. What are the likely causes and how can I address them?
A1: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a step-by-step guide to troubleshooting:
-
Catalyst Activity: The palladium catalyst is paramount to the success of the reaction. Ensure you are using a fresh and active catalyst. Pd(0) sources such as Pd(PPh₃)₄ can degrade over time with improper storage.[1] It is often advisable to use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1]
-
Ligand Selection: The choice of phosphine ligand has a significant impact on the reaction rate and overall yield.[1] For many Stille couplings, sterically hindered and electron-rich phosphine ligands can accelerate the reaction.[1] If you are observing low yield, consider screening different ligands.
-
This compound Quality: The purity of your organostannane reagent is critical. This reagent can undergo hydrolysis or protodestannylation if not stored correctly under an inert atmosphere.[1] The purity can be verified using ¹H and ¹¹⁹Sn NMR spectroscopy.
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial and can significantly influence the reaction outcome. While polar aprotic solvents like DMF and THF are commonly used, toluene is also a frequent choice.[1] A screening of different anhydrous, degassed solvents is recommended.
-
Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the catalyst, reagents, or products.[1]
-
-
Additives: The addition of certain salts can have a profound effect on the reaction rate. Copper(I) iodide (CuI) is a common additive that can accelerate the transmetalation step.[2] Lithium chloride (LiCl) is also frequently used to enhance the reaction rate.[3]
Q2: I am observing a significant amount of homocoupled product from the this compound. How can this side reaction be minimized?
A2: Homocoupling of the organostannane is a prevalent side reaction in Stille couplings.[4] This can occur through a reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[1] To minimize this unwanted side reaction:
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling compared to using a Pd(II) precatalyst.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of the vinylstannane is often used, a large excess can promote homocoupling.[1]
-
Oxygen Exclusion: It is critical to rigorously exclude oxygen from the reaction mixture. Radical-mediated homocoupling is often initiated by the presence of oxygen. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas such as argon or nitrogen.[1]
Frequently Asked Questions (FAQs)
Q3: What is the best way to remove the toxic tributyltin byproducts after the reaction is complete?
A3: The removal of organotin byproducts is a critical step in the purification process. Several methods can be employed:
-
Fluoride Treatment: Quenching the reaction with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproduct as insoluble tributyltin fluoride, which can then be removed by filtration.[5]
-
Chromatography: Flash column chromatography is a common purification method. For some vinylstannanes that may decompose on silica gel, using basic alumina can be a better alternative.[1]
Q4: How should this compound be properly stored?
A4: To ensure the stability and reactivity of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container, preferably glass, should be well-sealed to prevent exposure to air and moisture, which can lead to hydrolysis and degradation.[1]
Q5: Can I use aryl chlorides as coupling partners with this compound?
A5: While aryl iodides and bromides are the most common and reactive coupling partners for Stille reactions, the use of aryl chlorides is also possible but often requires more specialized conditions. The oxidative addition of aryl chlorides to the palladium center is generally slower. To facilitate this, the use of electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine, in combination with an additive like cesium fluoride (CsF) has been shown to be effective.[6]
Quantitative Data Summary
The selection of the palladium source and ancillary ligand is critical for achieving high yields in Stille coupling reactions. The following table provides a summary of yields obtained for the synthesis of trans-stilbene from the reaction of this compound and two equivalents of an aryl halide under various catalytic conditions.
| Catalyst (mol%) | Ligand (mol%) | Aryl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Iodobenzene | Toluene | 100 | 16 | ~95 |
| Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Bromotoluene | THF | 65 | 12 | ~88 |
| PdCl₂(PPh₃)₂ (5) | - | Iodonaphthalene | DMF | 80 | 24 | ~92 |
Note: The data in this table is compiled from typical Stille coupling conditions and should be considered illustrative. Optimal conditions will vary depending on the specific substrates and should be determined empirically.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and a general procedure for its use in a Stille coupling reaction.
Synthesis of this compound
This procedure is adapted from a reliable protocol in Organic Syntheses.
Materials:
-
Tributylethynylstannane
-
Tributyltin hydride
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
Procedure:
-
In a 200-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a nitrogen inlet, combine tributylethynylstannane (20.6 g, 0.066 mol), tributyltin hydride (23.1 g, 0.079 mol), and AIBN (0.25 g, 0.0016 mol).
-
Heat the reaction mixture to 90°C with stirring for 6 hours.
-
After the reaction is complete, purify the product by distillation (170–186°C, 0.3 mm) to yield trans-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil (yields typically range from 88–92%).[7]
General Protocol for Stille Coupling
This is a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (2.2 mmol)
-
This compound (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
Optional: Additive (e.g., CuI, 0.1 mmol)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound to the reaction mixture via syringe.
-
If using an additive, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 80-110°C) and monitor the progress of the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, wash with an organic solvent, and then proceed with a standard aqueous workup and purification by column chromatography.
Visualizations
Catalytic Cycle of the Stille Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Stille coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. TRANS-STILBENE synthesis - chemicalbook [chemicalbook.com]
side reactions and byproduct formation with trans-1,2-Bis(tributylstannyl)ethene
Welcome to the technical support center for trans-1,2-Bis(tributylstannyl)ethene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an organotin compound featuring a central carbon-carbon double bond with a tributylstannyl group attached to each carbon in a trans configuration. Its primary application is as a synthetic building block in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, to introduce a vinylene (-CH=CH-) moiety between two organic groups, often for the synthesis of symmetrical stilbenes and conjugated polymers.
Q2: What are the main advantages of using this compound in Stille couplings?
Organostannanes like this compound offer several advantages. They are generally stable to air and moisture, making them easier to handle compared to other organometallic reagents.[1] The Stille reaction conditions are often mild and tolerate a wide variety of functional groups, which is beneficial in complex molecule synthesis.[2]
Q3: What are the primary safety concerns associated with this compound and its byproducts?
Organotin compounds are known for their toxicity. This compound is classified as acutely toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life. The tin byproducts generated during reactions, such as tributyltin halides, are also toxic and require special handling and disposal procedures.
Q4: How can I remove the tin byproducts from my reaction mixture?
Removal of tin byproducts is a common challenge. Several methods can be employed:
-
Fluoride treatment: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF) can precipitate the tin byproducts as insoluble and less toxic organotin fluorides, which can then be removed by filtration.[3]
-
Chromatography: Flash chromatography on silica gel is a common purification method. In some cases, using a solvent system containing a small amount of a coordinating solvent like triethylamine can help in the elution of the desired product while retaining the tin residues.
-
Liquid-liquid extraction: Partitioning the reaction mixture between a nonpolar solvent (like hexane) and a polar solvent (like acetonitrile) can sometimes effectively separate the desired organic product from the more polar tin byproducts.
Troubleshooting Guide
Issue 1: Low or no yield of the desired di-coupled product in a double Stille reaction.
Possible Cause 1: Inactive Catalyst
-
Question: My palladium catalyst seems to be inactive. What could be the reason?
-
Answer: Palladium(0) catalysts can be sensitive to air and may have decomposed upon storage. It is crucial to use a fresh catalyst or one that has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure that the in situ reduction to Pd(0) is occurring effectively.
Possible Cause 2: Inefficient Transmetalation
-
Question: The reaction has stalled, and I suspect a problem with the transmetalation step. How can I improve it?
-
Answer: The transmetalation step is often the rate-limiting step in the Stille catalytic cycle. The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate this step and improve the overall reaction rate and yield.[4] The choice of solvent can also be critical; polar aprotic solvents like DMF or NMP are often effective.
Possible Cause 3: Sub-optimal Reaction Conditions
-
Question: I am not observing the formation of the desired product. Are my reaction conditions appropriate?
-
Answer: Stille couplings can be sensitive to temperature and reaction time. If the reaction is sluggish, a moderate increase in temperature (e.g., from room temperature to 60-80 °C) may be beneficial. Ensure the reaction is running for a sufficient duration, as double couplings can be slower than single couplings.
Issue 2: Formation of a significant amount of mono-coupled byproduct.
Possible Cause 1: Incorrect Stoichiometry
-
Question: I am isolating a large amount of the mono-substituted vinylstannane. How can I favor the di-substituted product?
-
Answer: To drive the reaction to completion and obtain the di-coupled product, it is essential to use at least two equivalents of the organic halide coupling partner for every one equivalent of this compound. Using a slight excess of the halide (e.g., 2.1-2.2 equivalents) can further promote the formation of the di-substituted product.
Possible Cause 2: Deactivation of the Catalyst
-
Question: The reaction appears to stop after the first coupling. Could the catalyst be dying?
-
Answer: The palladium catalyst can deactivate over the course of the reaction. It might be necessary to use a higher catalyst loading or to add a second portion of the catalyst midway through the reaction to ensure complete conversion to the di-coupled product.
Issue 3: Presence of homocoupled byproducts.
Possible Cause: Side Reactions of the Organostannane or Organic Halide
-
Question: I am observing byproducts corresponding to the dimerization of my starting materials. How can I minimize this?
-
Answer: Homocoupling is a common side reaction in Stille couplings.[1] It can arise from the reaction of two molecules of the organostannane or two molecules of the organic halide. To minimize this, ensure that the reaction mixture is thoroughly deoxygenated, as oxygen can promote these side reactions. Using a well-defined Pd(0) catalyst and appropriate ligands can also suppress homocoupling.
Issue 4: Difficulty in purifying the final product.
Possible Cause: Contamination with Tin Byproducts
-
Question: My final product is contaminated with tin residues that are difficult to remove. What are the best practices for purification?
-
Answer: As mentioned in the FAQs, treatment with a fluoride source is a highly effective method for removing tin byproducts. After the reaction is complete, quenching with an aqueous KF or CsF solution and stirring for a period before workup can greatly simplify purification. For particularly stubborn cases, multiple chromatographic purifications may be necessary.
Quantitative Data Summary
The following table summarizes the effect of different reaction parameters on the product distribution in a typical double Stille coupling reaction with this compound. The data is compiled from analogous reactions and general principles of Stille couplings.
| Parameter | Condition | Expected Di-coupled Product Yield | Expected Mono-coupled Product Yield | Expected Homocoupled Byproduct Level |
| Stoichiometry (Halide:Bis-stannane) | 1:1 | Low to Moderate | High | Moderate |
| 2.1:1 | High | Low | Low | |
| Catalyst Loading | Low (e.g., 1 mol%) | Moderate to Low | Moderate | Moderate |
| High (e.g., 5-10 mol%) | High | Low | Low | |
| Additives | None | Moderate | Moderate | Moderate |
| CuI (co-catalyst) | High | Low | Low | |
| CsF/KF (for workup) | - | - | Significantly Reduced | |
| Solvent | Non-polar (e.g., Toluene) | Moderate | Moderate | Moderate |
| Polar Aprotic (e.g., DMF) | High | Low | Low |
Experimental Protocols
Example Protocol: Synthesis of a Symmetrical Stilbene via Double Stille Coupling
This protocol is a representative procedure for the double Stille coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (2.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed DMF via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes and then heat to 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours.
-
A precipitate of tributyltin fluoride will form. Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired symmetrical stilbene.
Visualizations
Caption: Troubleshooting workflow for low yield in a double Stille coupling.
References
Technical Support Center: Purification of trans-1,2-Bis(tributylstannyl)ethene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-1,2-Bis(tributylstannyl)ethene. The following sections address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges include the compound's sensitivity to air and moisture, the potential for isomerization from the desired trans-isomer to the cis-isomer, and the removal of structurally similar impurities. Organotin compounds are also toxic, necessitating careful handling and disposal.[1]
Q2: What are the common impurities found in crude this compound?
Common impurities can include:
-
Starting materials: Unreacted tributylethynylstannane and tributyltin hydride.
-
Byproducts: Bis(tributylstannyl)acetylene, which can form if the hydrostannylation reaction is incomplete.[2]
-
Decomposition products: Hydrolysis of the tributyltin groups can occur in the presence of moisture, leading to the formation of bis(tributyltin) oxide.
-
cis-isomer: Isomerization to the cis-isomer can be promoted by heat or exposure to certain conditions.
Q3: How should this compound be stored?
To prevent decomposition, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically between 2-8°C.[1][3] It is also sensitive to air and moisture.
Troubleshooting Guides
Issue 1: Product appears cloudy or contains a white precipitate after purification.
-
Possible Cause: Hydrolysis of the product due to exposure to moisture. The white precipitate is likely bis(tributyltin) oxide.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents for all purification steps.
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air.
-
If a precipitate has formed, it may be possible to remove it by filtration under inert conditions, followed by re-purification of the filtrate.
-
Issue 2: The purified product shows unexpected peaks in the 1H NMR spectrum, suggesting the presence of the cis-isomer.
-
Possible Cause: Isomerization of the trans-isomer to the cis-isomer, potentially induced by excessive heat during distillation or prolonged exposure to certain chromatographic media. Attempts to purify similar compounds by vacuum distillation have been shown to cause isomerization.[2]
-
Troubleshooting Steps:
-
Distillation: If using vacuum distillation, ensure the temperature is kept as low as possible and the distillation is performed as quickly as feasible. Use a high-quality vacuum to lower the boiling point.
-
Chromatography: Minimize the time the compound spends on the chromatography column. Consider using a less active stationary phase if isomerization is a persistent issue.
-
Analysis: Use 1H NMR to quantify the ratio of trans to cis isomers. The vinyl protons of the trans-isomer typically appear as a singlet around 6.85 ppm.
-
Issue 3: Column chromatography yields are low, or the product co-elutes with impurities.
-
Possible Cause:
-
Inappropriate choice of stationary or mobile phase.
-
Decomposition of the product on the silica gel.
-
Co-elution with non-polar impurities like residual starting materials or byproducts.
-
-
Troubleshooting Steps:
-
Stationary Phase: Use a neutral, deactivated silica gel to minimize decomposition.
-
Mobile Phase: A non-polar eluent is recommended. Start with pure hexane or pentane and gradually increase polarity if necessary, for example, by adding a small amount of diethyl ether or ethyl acetate. For similar bis(stannyl)alkanes, column chromatography with hexane as the eluent has been successful.
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine the optimal solvent system for separating the product from impurities.
-
Loading: Load the crude product onto the column using a minimal amount of solvent to ensure a tight band.
-
Data Presentation
| Property | Value | Source |
| Boiling Point | 170–186 °C at 0.3 mmHg | [2] |
| Density | 1.132 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.502 | [1][3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a known synthesis of this compound.[2]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply a vacuum, aiming for a pressure of approximately 0.3 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills between 170-186 °C.
-
Storage: Immediately store the purified, clear, colorless oil under an inert atmosphere at 2-8 °C.
Protocol 2: Purification by Column Chromatography
This is a general protocol based on the purification of similar organotin compounds.
-
Column Preparation:
-
Select a glass column appropriate for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack, draining the excess solvent until the solvent level is just above the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent such as hexane.
-
Collect fractions and monitor their composition using TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired product.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Storage: Store the purified product under an inert atmosphere at 2-8 °C.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Removal of Organotin Byproducts from Reactions
Welcome to the technical support center for the purification of reaction mixtures containing organotin byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of these often persistent and toxic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts encountered in organic synthesis?
The most prevalent organotin byproducts include trialkyltin halides (e.g., tributyltin chloride - Bu₃SnCl, triphenyltin chloride - Ph₃SnCl), hexaalkylditins (e.g., hexabutylditin - Bu₃SnSnBu₃), and unreacted tetraalkyltin starting materials.[1] The specific byproducts will depend on the reaction conditions and the organotin reagents used.
Q2: Why is the removal of organotin byproducts so critical?
Organotin compounds are known for their toxicity, and even trace amounts can be detrimental to biological assays and downstream applications.[2] For pharmaceutical and drug development purposes, it is essential to reduce organotin residues to parts-per-million (ppm) levels to ensure the safety and efficacy of the final compounds.[2]
Q3: What are the primary methods for removing organotin byproducts?
There are several effective methods for the removal of organotin byproducts, each with its own advantages and limitations. The most common techniques include:
-
Precipitation: Treatment with potassium fluoride (KF) to precipitate insoluble organotin fluorides.
-
Chromatography: Using modified stationary phases to retain organotin species.
-
Liquid-Liquid Extraction: Utilizing acidic aqueous solutions to selectively extract organotin compounds.
-
Scavenger Resins: Employing solid-supported reagents to bind and remove organotin impurities.
-
Recrystallization: An effective method for purifying solid products from organotin contaminants.[1]
Troubleshooting Guides
Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash
Possible Causes:
-
Insufficient Mixing: Inadequate agitation during the aqueous wash can lead to incomplete reaction between the organotin species and the fluoride ions.
-
Insufficient KF: The amount of KF may be insufficient to react with all the organotin byproducts present.
-
Formation of Stable Emulsions: The presence of finely dispersed tin salts can lead to the formation of stable emulsions that are difficult to separate.
-
Presence of Unreactive Tin Species: Some organotin species, like tin hydrides (e.g., Bu₃SnH), are less reactive towards aqueous KF.[1]
Solutions:
-
Increase Agitation: Shake the separatory funnel vigorously for at least one to two minutes during each wash to ensure thorough mixing.
-
Use Multiple Washes: Perform multiple washes with fresh saturated KF solution.
-
Break Emulsions: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite®. The Celite will help to break the emulsion and trap solid tin salts.[3] Washing with brine can also help to break emulsions.
-
Chemical Conversion: For unreactive tin hydrides or ditins, pre-treat the reaction mixture with a reagent like iodine (I₂) to convert them to the corresponding tin halides, which are more readily precipitated by KF.[1]
Issue 2: Organotin Byproducts Co-eluting with the Product During Silica Gel Chromatography
Possible Cause:
-
The polarity of the organotin byproducts is similar to that of the desired product, leading to poor separation on standard silica gel.
Solutions:
-
Modified Stationary Phase:
-
Potassium Carbonate/Silica Gel: Use a stationary phase consisting of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel. This method has been shown to reduce organotin impurities to below 15 ppm.[2]
-
Triethylamine-Treated Silica Gel: Pre-treat the silica gel with an eluent containing 2-5% triethylamine. This can effectively remove trialkyltin halide byproducts.
-
-
Alternative Adsorbent: Consider using basic alumina as the stationary phase, which can show different selectivity for organotin compounds compared to silica gel.
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues. It is important to note that the efficiency of each method can be highly dependent on the specific substrate, solvent system, and the nature of the organotin byproduct.
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% (from stoichiometric levels) | [2] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% (from stoichiometric levels) | [2] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [4] |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | Complete Removal | [1] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This method is suitable for the removal of trialkyltin halides (e.g., Bu₃SnCl, Ph₃SnCl).
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes during each wash.
-
Precipitate Formation: A white precipitate of the corresponding organotin fluoride (e.g., Bu₃SnF) may form at the interface of the two layers.
-
Filtration (if necessary): If a significant amount of precipitate forms or an emulsion is observed, filter the entire mixture through a pad of Celite®.
-
Separation and Drying: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
This method is highly effective for removing a broad range of organotin impurities to very low levels.
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 g of powdered anhydrous potassium carbonate (K₂CO₃) with 90 g of silica gel (by weight).
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Protocol 3: Acidic Liquid-Liquid Extraction
This method is useful for selectively partitioning organotin compounds into an aqueous phase.
-
Dilution: Dilute the reaction mixture with a nonpolar organic solvent.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a 5% aqueous solution of oxalic acid or a dilute solution of hydrochloric acid (e.g., 1 M HCl). Repeat the wash 2-3 times.
-
Separation and Neutralization: Separate the organic layer. If the desired product is acid-sensitive, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
Protocol 4: Removal with Scavenger Resins
Scavenger resins offer a simple filtration-based method for purification. The choice of resin depends on the nature of the organotin byproduct. For example, thiol-based scavengers can be effective for tin.
-
Resin Selection and Equilibration: Select an appropriate scavenger resin. Swell the resin in the solvent used for the reaction mixture for about 30 minutes.
-
Scavenging: Add the swelled scavenger resin (typically 3-5 equivalents relative to the tin byproduct) to the crude reaction mixture.
-
Agitation: Stir the mixture at room temperature for a period of 4 to 16 hours. The progress of the scavenging can be monitored by TLC or other analytical techniques.
-
Filtration: Remove the resin by filtration, washing it with a small amount of the reaction solvent.
-
Concentration: The filtrate contains the purified product and can be concentrated under reduced pressure.
Visualizing the Workflows
The following diagrams illustrate the general workflows for the described organotin removal methods.
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
Caption: Workflow for organotin removal using acidic extraction.
Caption: Workflow for organotin removal with scavenger resins.
References
Optimizing Stille Coupling Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the Stille cross-coupling reaction, achieving optimal results is paramount. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide: Addressing Common Issues in Stille Coupling
This guide is designed to provide solutions to specific problems you may encounter during your Stille coupling reactions.
Issue 1: Low or No Product Yield
Question: My Stille coupling reaction is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation is a common issue in Stille coupling and can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality: Ensure the purity and integrity of your starting materials. Organostannanes can degrade over time, and aryl halides may contain impurities that inhibit the catalyst.[1] It's recommended to use freshly purified reagents if degradation is suspected.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[2] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[3]
-
Solvent Purity: The presence of water or other protic impurities in the solvent can quench reactive intermediates. Always use anhydrous, degassed solvents.
Troubleshooting Workflow for Low/No Yield:
Caption: Troubleshooting workflow for low or no yield in Stille coupling.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh, active palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[4] Consider a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which is reduced in situ. | The active Pd(0) species is prone to oxidation and deactivation.[2] |
| Ligand | For challenging substrates, employ electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos).[5][6] | These ligands promote oxidative addition and stabilize the catalytic species.[5] |
| Solvent | Common solvents include THF, toluene, dioxane, and DMF.[7] For poorly reactive alkylstannanes, polar aprotic solvents like DMF or HMPA can be beneficial.[2] | Solvent polarity can significantly impact reaction rates.[8] |
| Temperature | Many Stille couplings require elevated temperatures (60-120 °C).[9] If no reaction occurs at a lower temperature, incrementally increase the heat. | Higher temperatures can overcome activation energy barriers for oxidative addition and transmetalation. |
| Additives | The addition of CuI can accelerate the reaction, particularly the transmetalation step.[5][10] LiCl can also enhance the rate by stabilizing intermediates.[2] CsF may be used to activate the tin reagent.[6] | Additives can facilitate key steps in the catalytic cycle. |
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows the formation of significant side products, primarily homocoupled organostannane. How can I minimize this?
Answer:
Homocoupling of the organostannane reagent (R-Sn(Alkyl)₃ + R-Sn(Alkyl)₃ → R-R) is a common side reaction in Stille coupling.[1][3]
Strategies to Minimize Homocoupling:
-
Control of Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions.[9] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Purity of Reagents and Inert Atmosphere: Oxygen can promote homocoupling.[2] Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can lead to increased homocoupling.
-
Order of Addition: Adding the organostannane slowly to the reaction mixture containing the aryl halide and catalyst can sometimes reduce homocoupling.
Issue 3: Difficulty in Removing Tin Byproducts
Question: I am struggling to remove the tin byproducts from my reaction mixture after the coupling. What are effective purification strategies?
Answer:
The removal of toxic organotin byproducts is a critical and often challenging aspect of the Stille coupling.[3]
Recommended Workup Procedures:
| Method | Procedure | Rationale |
| Aqueous KF Wash | Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[3][11] This may form a precipitate of Bu₃SnF which can be removed by filtration through Celite.[11][12] | KF reacts with the tin halides to form insoluble tin fluorides.[11] |
| Chromatography on Silica Gel with Triethylamine | Filter the crude product through a plug of silica gel treated with 2-5% triethylamine in the eluent.[3][11] | The triethylamine helps to retain the acidic tin byproducts on the silica gel. |
| Acidic Extraction | Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). | This can protonate any basic functionality on the tin byproducts, increasing their aqueous solubility. |
| Recrystallization/Slurrying | For solid products, recrystallization or slurrying the crude material in a solvent like MTBE can be effective.[5] | The desired product and tin impurities often have different solubilities. |
Workflow for Tin Byproduct Removal:
Caption: Decision tree for the purification of Stilling coupling products from tin byproducts.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst should I choose for my Stille coupling reaction?
A1: The choice of catalyst depends on the reactivity of your substrates. For simple aryl iodides and bromides, Pd(PPh₃)₄ is often effective.[4] For less reactive aryl chlorides or sterically hindered substrates, a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand is often necessary.[6]
Q2: What is the relative reactivity of different organic halides in Stille coupling?
A2: The reactivity of the organic halide (R-X) generally follows the order: I > Br > OTf >> Cl.[1] Aryl and vinyl iodides are the most reactive substrates.[1]
Q3: How does the nature of the organostannane affect the reaction?
A3: The rate of transfer of the organic group from the tin atom (transmetalation) is a key factor. The general order of transfer for the R' group in R'-Sn(Alkyl)₃ is: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[5] This is why alkyl groups like butyl or methyl are often used as "dummy" ligands on the tin, as they are less likely to be transferred.
Q4: Can I run a Stille coupling reaction open to the air?
A4: It is strongly recommended to perform Stille coupling reactions under an inert atmosphere (argon or nitrogen).[2] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[2]
Q5: How can I monitor the progress of my Stille coupling reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
General Procedure for the Stille Coupling of an Aryl Bromide with a Vinylstannane:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe. Then, add the vinylstannane (e.g., tributyl(vinyl)tin, 1.1 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of KF. If a precipitate forms, filter the mixture through a pad of Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: The optimal catalyst, ligand, solvent, and temperature will depend on the specific substrates being used and may require optimization.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille_reaction [chemeurope.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ikm.org.my [ikm.org.my]
- 8. mdpi.com [mdpi.com]
- 9. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. Workup [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of organostannane reagents
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of organostannane reagents. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for handling and purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common signs that my organostannane reagent has decomposed?
A1: Decomposition of organostannane reagents can manifest in several ways. Visual inspection may reveal cloudiness or the formation of a precipitate, which is often due to hydrolysis forming insoluble organotin oxides or hydroxides.[1] For liquid reagents, an increase in viscosity can also be an indicator. Spectroscopic analysis, particularly ¹H and ¹³C NMR, is the most definitive method. The appearance of new satellite peaks or baseline impurities, especially those corresponding to destannylation or the formation of hexaorganodistannoxanes, points to degradation. In practice, the most common sign is the failure or diminished yield of reactions where the reagent is used, such as the Stille coupling.[2]
Q2: What are the primary causes of organostannane decomposition?
A2: Organostannanes are sensitive to several environmental factors. The primary causes of decomposition are:
-
Hydrolysis: Many organostannanes, particularly organotin halides and hydrides, react with moisture to form organotin oxides and hydroxides.[1][3] Organotin hydrides specifically can react with water to produce flammable hydrogen gas.[3]
-
Oxidation: Many organostannanes are air-sensitive and can degrade upon exposure to oxygen.[4] This is a significant issue for organotin hydrides.
-
Light: Photolytic decomposition can occur, leading to the cleavage of the carbon-tin bond and the formation of radical species. This can result in unwanted side reactions like homocoupling.[5]
-
Heat: While many organostannanes are distillable, prolonged exposure to high temperatures can promote decomposition. Some reagents are noted to decompose over time even at ambient temperature.[6]
-
Acidic/Basic Conditions: Strong acids or bases can facilitate the cleavage of the carbon-tin bond.[1][7] Care should be taken during aqueous workups and chromatographic purification.
A generalized degradation pathway involves the stepwise loss of organic groups from the tin atom.[8]
Q3: How should I properly store my organostannane reagents for maximum stability?
A3: Proper storage is critical to ensure the longevity of organostannane reagents. The following conditions are recommended:
-
Inert Atmosphere: Store reagents under a dry, inert atmosphere such as argon or nitrogen to prevent hydrolysis and oxidation.[4] Commercially available reagents in Sure/Seal™ bottles are ideal.[4]
-
Low Temperature: For long-term storage, keep reagents at a low temperature, typically ≤4°C. Some sensitive reagents may require storage at -20°C.[6][9]
-
Protection from Light: Store bottles in a dark location or wrap them in aluminum foil to prevent photodegradation.[9]
-
Appropriate Containers: While glass is common, studies on environmental samples have shown that polycarbonate bottles can also be effective for storing organotin solutions.[9]
Q4: My reagent has a slight yellow tint. Can I still use it?
A4: A slight discoloration does not automatically mean the reagent is unusable, but it warrants caution. The color may indicate the formation of minor impurities. It is highly recommended to assess the reagent's purity before use. You can do this by taking a small aliquot and analyzing it by NMR spectroscopy or thin-layer chromatography (TLC). If significant impurities are detected, the reagent should be purified before use in a sensitive reaction.[6][7]
Section 2: Troubleshooting Guide
Problem: My Stille coupling reaction is giving low or no yield.
The Stille reaction is highly dependent on the quality of the organostannane reagent. If you are experiencing poor results, follow this troubleshooting workflow.
Problem: My NMR shows significant unknown peaks after my reaction, and purification is difficult.
This often points to the formation of tin-containing byproducts, such as tri-n-butyltin chloride or oxide, which can be difficult to separate from the desired product.[10] The presence of homocoupled product (R²-R²) from the stannane reagent is also a common side reaction.[2]
Solution:
-
Post-Reaction Quench: After the reaction is complete, quenching the mixture with a saturated aqueous solution of potassium fluoride (KF) can help precipitate tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[10] Stirring the reaction mixture with the KF solution for at least an hour is recommended.[10]
-
Modified Chromatography: If tin impurities persist, purification can be improved by using a modified stationary phase. One effective method is to use silica gel mixed with 10% (w/w) potassium carbonate or potassium fluoride.[7][10] This helps trap the polar tin species at the baseline.
Section 3: Protocols and Procedures
Protocol 1: General Handling of Air- and Moisture-Sensitive Organostannanes
This protocol outlines the standard procedure for transferring an organostannane from a Sure/Seal™ bottle to a reaction flask using Schlenk line techniques.
Materials:
-
Sure/Seal™ bottle of organostannane reagent
-
Flame-dried reaction flask with a rubber septum
-
Dry, inert gas source (Argon or Nitrogen) connected to a Schlenk line
-
Dry, clean syringes and needles
Procedure:
-
Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and allowed to cool under an inert atmosphere.[4]
-
Place the reaction flask under a positive pressure of inert gas using the Schlenk line.
-
Pierce the septum of the Sure/Seal™ bottle with a clean, dry needle connected to the inert gas line to equalize the pressure.
-
Using a second clean, dry syringe, pierce the septum and draw the required volume of the organostannane reagent.
-
Carefully transfer the reagent to the reaction flask by piercing its septum and injecting the contents.
-
After transfer, remove the syringe and needle. Flush them with a dry, inert solvent (like hexane or toluene) into a designated waste container.[4]
-
Seal the puncture hole on the Sure/Seal™ bottle's septum with electrical tape or a small amount of grease and replace the plastic cap. Wrap the cap area securely with Parafilm®.[4]
Protocol 2: Purification by Modified Flash Chromatography
This protocol is effective for removing polar organotin byproducts from a less polar desired product.[10]
Materials:
-
Crude product mixture containing organostannane impurities
-
Silica gel (standard flash grade)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Appropriate eluent system (e.g., hexanes/ethyl acetate)
Procedure:
-
Prepare the stationary phase by thoroughly mixing silica gel with 10% by weight of finely ground, anhydrous K₂CO₃.
-
Pack a chromatography column with this mixture as a slurry in your starting eluent.
-
Concentrate the crude reaction mixture onto a small amount of silica gel.
-
Load the dry-loaded sample onto the top of the column.
-
Elute the column with your chosen solvent system, starting with low polarity. The non-polar desired product should elute, while the polar organotin impurities will be strongly retained on the basic stationary phase.
-
Monitor the fractions by TLC to isolate the pure product.
Protocol 3: Degassing Solvents ("Freeze-Pump-Thaw" Method)
Using degassed solvents is crucial for reactions involving sensitive organostannanes to prevent oxidation.
Materials:
-
Solvent in a sealable flask with a sidearm (e.g., Schlenk flask)
-
High-vacuum pump
-
Cold bath (e.g., liquid nitrogen)
Procedure:
-
Place the solvent in the Schlenk flask (do not fill more than halfway).
-
Attach the flask to a vacuum line.
-
Immerse the flask in the liquid nitrogen bath until the solvent is completely frozen solid.
-
Open the flask to the vacuum and evacuate the headspace for 5-10 minutes.
-
Close the flask to the vacuum and remove it from the cold bath. Allow the solvent to thaw completely. You may see bubbles evolve from the liquid as dissolved gases are released.
-
Repeat this "Freeze-Pump-Thaw" cycle at least three times to ensure the solvent is thoroughly degassed.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Section 4: Stability Data
The following table summarizes stability data for Tributyltin (TBT) and Triphenyltin (TPT) in aqueous environmental samples, which can serve as a general guide to their long-term stability under ideal laboratory storage conditions.
| Compound | Matrix | Storage Conditions | Stability Duration | Observed Loss | Reference |
| Butyltins (TBT) | Sea-water | Polycarbonate bottle, 4°C, Dark | Stable for 7 months | ~50% loss after 540 days | [9] |
| Phenyltins (TPT) | Sea-water | Polycarbonate or Pyrex bottle | Stable for <60 days | ~90% loss after 540 days | [9] |
| Butyltins & Phenyltins | Sediment | Frozen, -20°C, Dark | Stable for 18 months | Minimal | [9] |
| Butyltins (TBT) | Freeze-dried tissue | 4°C, Dark | Stable for 5 months | ~70% loss after 540 days | [9] |
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 4. delvallelab.weebly.com [delvallelab.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]
- 10. sdlookchem.com [sdlookchem.com]
Technical Support Center: Troubleshooting Failed Reactions with Vinylstannanes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving vinylstannanes, particularly the Stille cross-coupling reaction. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Reaction Failure & Low Yield
Q1: My Stille coupling reaction with a vinylstannane is resulting in a low yield or has failed completely. What are the primary causes and how can I troubleshoot this?
A1: Low yields in Stille couplings with vinylstannanes can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Vinylstannane Quality: The purity and stability of the vinylstannane are paramount. These compounds can be susceptible to hydrolysis or protodestannylation, particularly if not stored correctly under an inert atmosphere.[1][2] It is advisable to verify the purity of your vinylstannane using ¹H and ¹¹⁹Sn NMR spectroscopy.[1][2]
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh and active catalyst.[1] Pd(0) sources like Pd(PPh₃)₄ can degrade over time. Consider using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1]
-
Ligand Choice: The phosphine ligand plays a critical role in the reaction's efficiency. Sterically hindered and electron-rich ligands generally accelerate the coupling.[1][3] If your current ligand is not effective, consider switching to a more suitable one based on your specific substrates.[1]
-
Solvent and Temperature: The reaction's solvent and temperature are key parameters. Polar aprotic solvents like DMF and THF are common choices, but their effectiveness can vary.[1] Toluene is another frequently used solvent.[1][4] It is often necessary to screen different solvents and optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products.[1][2]
-
Additives: Certain additives can significantly enhance the reaction rate. The addition of copper(I) iodide (CuI) can accelerate the transmetalation step, which is often rate-limiting.[1][5] Fluoride sources, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can also boost the reaction rate by forming a more reactive hypervalent tin species.[1][3]
Q2: I am observing a significant amount of homocoupled product from my vinylstannane. How can this side reaction be minimized?
A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[1] This can happen when two equivalents of the organostannane react with the Pd(II) precatalyst or through a radical process involving the Pd(0) catalyst.[1] To minimize this:
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to using a Pd(II) precatalyst that is reduced in situ.[1]
-
Control Stoichiometry: Carefully optimize the stoichiometry between the vinylstannane and the organic halide. While a slight excess of the vinylstannane is often used, a large excess can promote homocoupling.[1]
-
Exclude Oxygen: It is critical to rigorously exclude oxygen from the reaction mixture. Radical processes that can lead to homocoupling are often initiated by oxygen.[1] Ensure your solvent is thoroughly degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[1]
Purification & Stability
Q3: I am struggling to remove toxic tin byproducts from my reaction mixture. What are the most effective purification methods?
A3: The removal of organotin byproducts, such as tributyltin halides, is a frequent challenge. Several methods can be employed:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used and effective method.[1] Fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[1] A typical procedure involves washing the organic phase with a 1M aqueous KF solution.[1]
-
Silica Gel Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with triethylamine can help remove tin residues.[6]
-
Basic Alumina Chromatography: Some vinylstannanes are prone to decomposition on silica gel.[7] In such cases, using basic alumina for chromatography can prevent this decomposition.[7]
Q4: My vinylstannane appears to be decomposing during purification on silica gel. What is the best course of action?
A4: Decomposition on silica gel is a known issue for certain vinylstannanes.[7] To circumvent this, consider the following:
-
Use Basic Alumina: As mentioned, basic alumina is a good alternative to silica gel for the chromatography of sensitive vinylstannanes.[7]
-
Minimize Contact Time: If silica gel must be used, minimize the contact time by employing flash chromatography with a less polar eluent system.[1]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the Stille coupling reaction, based on representative literature data. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Solvent on a Model Stille Coupling Reaction
| Entry | Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Pd(PPh₃)₄ (2) | 100 | 12 | 85 | [4] |
| 2 | PEG-400 | Pd(PPh₃)₄ (2) | 80 | 2 | 92 | [4] |
| 3 | [bmim][BF₄] | PdCl₂(PPh₃)₂ (2) | 100 | 4 | 88 | [4] |
| 4 | Water/Ethanol (1:1) | Pd/CuO NPs (2) | 150 (MW) | 0.17 | >90 | [4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | THF | 66 | 24 h | No Reaction | [4] |
| Microwave Irradiation | THF | 150 | 10 min | 68 | [4] |
Table 3: Impact of Additives on a Stille Coupling Reaction
| Additive (equiv.) | Relative Rate | Yield (%) | Reference |
| LiCl (3) | 1 | >95 | [1] |
| Bu₄NF·H₂O (1.3) | 3 | 87 | [1] |
| CuI (0.35) | Significantly Improved | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol provides a general guideline. Optimization for specific substrates is recommended.[8]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the organic electrophile (aryl or vinyl halide/triflate, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and any solid ligand.[2][8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, toluene, or DMF, 5-10 mL) via syringe.[2][8]
-
Reagent Addition: Add the vinylstannane (1.1 - 1.5 equiv.) via syringe.[2]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C).[2][8]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Reaction times can vary from a few hours to over 24 hours.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[2]
-
Purification: Proceed with an appropriate purification method to remove tin byproducts (see Protocol 2) and isolate the desired product, typically by column chromatography.[2]
Protocol 2: Removal of Tributyltin Byproducts using Aqueous KF
This is a standard and effective method for removing tin residues post-reaction.[1]
-
Reaction Quench & Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate.[1]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel for 1-2 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) may form.[1]
-
Filtration (if necessary): If a significant amount of precipitate forms, filter the entire mixture through a pad of Celite®.[1]
-
Separation and Further Washes: Separate the organic layer. Wash the organic layer two more times with the 1M KF solution, followed by a wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is now significantly depleted of tin byproducts.[1]
Visualizations
Logical Workflows
Caption: Troubleshooting workflow for low yield in Stille coupling.
Caption: Decision tree for the purification of Stille coupling products.
Simplified Stille Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Stille cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Reactions with trans-1,2-Bis(tributylstannyl)ethene
Welcome to the technical support center for optimizing stereoselective reactions involving trans-1,2-Bis(tributylstannyl)ethene. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high stereoselectivity in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during stereoselective cross-coupling reactions, such as the Stille coupling, using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Stereoretention (Formation of cis-isomer) | High reaction temperature or prolonged reaction times can lead to isomerization of the double bond. | - Lower the reaction temperature. - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Consider using a more active palladium catalyst to allow for lower reaction temperatures.[1] |
| Suboptimal palladium catalyst or ligands. | - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. - For sterically hindered substrates, consider using bulky phosphine ligands. | |
| Presence of radical species. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. - Add radical inhibitors, such as BHT, if radical-mediated side reactions are suspected. | |
| Poor Reaction Conversion | Inactive catalyst. | - Use a freshly opened or properly stored palladium catalyst. - Consider a pre-catalyst that is activated in situ. |
| Inefficient transmetalation. | - Add lithium chloride (LiCl) to the reaction mixture; it can accelerate the transmetalation step.[2] - Ensure the organostannane reagent is pure. | |
| Steric hindrance around the reaction center. | - Use a less sterically demanding catalyst. - Higher reaction temperatures may be necessary, but monitor for isomerization. | |
| Formation of Homocoupling Byproducts | Competing reaction pathway of the organostannane. | - Add a copper(I) co-catalyst (e.g., CuI) to promote the desired cross-coupling pathway.[3][4] - Use a stoichiometric amount of the organostannane reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, to introduce a trans-vinylene moiety between two organic groups.[1] This is a key method for synthesizing conjugated dienes, polyenes, and other complex molecules with retention of the trans stereochemistry.[1][5]
Q2: How can I ensure the retention of the trans-stereochemistry during the reaction?
A2: The Stille reaction is known for its high degree of stereospecificity, meaning the trans-geometry of the vinylstannane is typically retained in the product.[1][5] To ensure this, it is crucial to use mild reaction conditions.[1] Avoid excessively high temperatures and long reaction times, which can lead to cis/trans isomerization. The choice of palladium catalyst and ligands also plays a role in maintaining stereochemical integrity.
Q3: My reaction is sluggish. How can I improve the reaction rate without compromising stereoselectivity?
A3: Several additives can enhance the rate of Stille couplings. The addition of lithium chloride (LiCl) is a common strategy to accelerate the transmetalation step by increasing the polarity of the solvent and stabilizing transition states.[2] Copper(I) salts, such as CuI, can also have a synergistic effect, increasing the reaction rate and selectivity.[3][4]
Q4: I am observing significant amounts of homocoupled byproducts. What can be done to minimize these?
A4: Homocoupling of the organostannane is a known side reaction in Stille couplings.[1] This can often be suppressed by the addition of a copper(I) co-catalyst.[3][4] Optimizing the stoichiometry of your reactants and ensuring a highly active palladium catalyst can also favor the desired cross-coupling pathway.
Q5: Are there any safety considerations when working with this compound?
A5: Yes, organotin compounds, including this compound, are highly toxic.[1][3] It is imperative to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.
Experimental Protocols
General Protocol for a Stereoretentive Stille Coupling
This protocol provides a general methodology for the cross-coupling of an organic halide with this compound.
Materials:
-
This compound
-
Organic halide (e.g., aryl iodide, vinyl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
(Optional) Additive: Lithium chloride (LiCl), Copper(I) iodide (CuI)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the organic halide (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the anhydrous solvent.
-
If using, add the appropriate additive (e.g., LiCl, 2-3 eq.; CuI, 0.1-0.2 eq.).
-
Add this compound (0.5-0.6 eq. for a single coupling, or 1.0-1.2 eq. for a double coupling) to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (ranging from room temperature to a gentle reflux, e.g., 50-80 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A decision-making workflow for troubleshooting poor stereoselectivity.
References
Technical Support Center: Handling Organotin Compounds in Research and Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively handling organotin compounds during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with organotin compounds.
Issue 1: Low or No Yield in Stille Coupling Reaction
-
Question: My Stille coupling reaction is giving a low yield or no product. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in Stille coupling reactions are a frequent issue. Here are several potential causes and their solutions:
-
Ligand Choice: The choice of phosphine ligand is critical. If a standard ligand like PPh₃ is not effective, consider switching to a more electron-rich or sterically bulky ligand, such as P(t-Bu)₃ or a biarylphosphine ligand.
-
Incomplete Transmetalation: This is often the rate-limiting step. The presence of additives like copper(I) iodide (CuI) can accelerate this step. Additionally, ensure the organotin reagent is of high purity, as impurities can interfere with the catalyst.
-
Side Reactions: Homocoupling of the organostannane reagent can be a significant side reaction.[1] Running the reaction at a lower temperature or using a different palladium source can sometimes mitigate this.
-
Leaving Group on the Electrophile: The reactivity of the electrophile follows the order I > Br > OTf >> Cl. If you are using a less reactive electrophile (e.g., a chloride), you may need to use a more active catalyst system or higher temperatures.
Issue 2: Difficulty Removing Organotin Byproducts After Reaction
-
Question: I am struggling to remove toxic organotin byproducts (e.g., Bu₃SnCl, Bu₃SnF) from my reaction mixture. What are the most effective purification methods?
-
Answer: The removal of highly toxic and often non-polar organotin residues is a critical and common challenge.[2] Simply concentrating the reaction mixture and attempting direct purification is a common mistake that can lead to contamination of the product and the laboratory environment.[2] Here are several effective methods:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common and often effective method. Tributyltin halides react with aqueous KF to form insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can be removed by filtration. A detailed protocol is provided in the "Experimental Protocols" section.
-
Chromatography with Modified Stationary Phases:
-
Potassium Carbonate on Silica Gel: Using a stationary phase of 10% (w/w) anhydrous potassium carbonate on silica gel for flash chromatography can reduce organotin impurities to less than 15 ppm.[3]
-
Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can also effectively remove organotin byproducts.[3][4]
-
-
Formation of an Interfacial Precipitate: During the KF wash, a solid precipitate of Bu₃SnF may form at the interface between the organic and aqueous layers, which can make separation difficult.[3] If this occurs, filtering the entire biphasic mixture through a pad of Celite will remove the solid.[3]
-
Issue 3: Decomposition of Organotin Reagent During Storage
-
Question: My organotin reagent seems to have decomposed, as my reactions are no longer working. How should I properly store these compounds?
-
Answer: Organotin compounds can be sensitive to light, air, and moisture, leading to degradation over time.[5][6] Proper storage is crucial for maintaining their integrity:
-
Inert Atmosphere: Many organotin reagents, especially organotin hydrides, are air-sensitive.[1] They should be stored in Sure/Seal™ bottles or similar containers under an inert atmosphere (Argon or Nitrogen).
-
Temperature: For long-term storage, keeping the compounds at a low temperature is recommended. Storing them in a freezer at -20°C has been shown to maintain the stability of butyltin and phenyltin species for at least 18 months.[5]
-
Light Protection: Store organotin compounds in amber vials or in the dark to prevent photolytic decomposition.
-
Moisture: Organotin halides can react with water to produce hydrogen halides, while organotin hydrides react with water to produce flammable hydrogen gas.[7] It is critical to store them in a dry environment.
-
Frequently Asked Questions (FAQs)
Handling and Safety
-
Q1: What are the primary hazards associated with organotin compounds?
-
A1: Organotin compounds are highly toxic and can be absorbed through the skin, inhalation, or ingestion.[7] The primary health concerns include neurotoxicity, skin and eye irritation (in some cases, severe burns), and potential damage to the liver and immune system.[7][8] The toxicity is generally highest for tri-substituted organotins (R₃SnX).[7]
-
-
Q2: What personal protective equipment (PPE) should I wear when handling organotin compounds?
-
A2: Always work in a certified chemical fume hood.[1] Wear chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts), safety goggles or a face shield, and a lab coat.[1] For large spills or when working with volatile organotins, respiratory protection may be necessary.[7]
-
-
Q3: What should I do in case of a spill?
-
Q4: How do I properly dispose of organotin waste?
-
A4: Organotin waste is considered hazardous. All waste materials, including contaminated consumables (e.g., silica gel, celite, gloves), should be collected in a clearly labeled, sealed, and puncture-resistant container.[7][8] The container should be disposed of through your institution's hazardous waste management program. Do not pour organotin waste down the drain.
-
Experimental Procedures
-
Q5: My reaction requires an organotin hydride (e.g., Tributyltin hydride), which I know is particularly hazardous. Are there any safer alternatives?
-
A5: Yes, due to the toxicity of organotin hydrides, several less toxic alternatives have been developed for radical reactions. These include silanes (e.g., tris(trimethylsilyl)silane) and "tin-free" radical initiators. While their reactivity profiles may differ, they are often suitable replacements and significantly reduce the hazards.
-
-
Q6: How should I clean glassware that has been in contact with organotin compounds?
-
A6: To decontaminate glassware, it is recommended to soak it in a bleach solution overnight.[9][10] This oxidizes the organotin compounds to less harmful inorganic tin oxides.[9] After soaking, the glassware can be washed as usual. The bleach solution used for soaking should be disposed of as hazardous waste.[9]
-
Data Presentation
Table 1: Acute Toxicity of Selected Organotin Compounds
| Compound | CAS Number | Oral LD₅₀ (rat, mg/kg) | Toxicity Class | Reference |
| Trimethyltin Chloride | 1066-45-1 | 12.6 | Fatal if swallowed | [7] |
| Dimethyltin Dichloride | 753-73-1 | 74 - 237 | Toxic if swallowed | [7] |
| Tributyltin Chloride | 1461-22-9 | 122 - 349 | Harmful if swallowed | [7] |
| Dibutyltin Dichloride | 683-18-1 | 112 | Toxic if swallowed | |
| Dibutyltin Oxide | 818-08-6 | 487 - 520 | Harmful if swallowed | [7] |
| Dibutyltin (IV) Bis-N-Benzyl Methyl Dithiocarbamate | N/A | 776.2 (male), 794.3 (female) | Harmful if swallowed | [11] |
| Triphenyltin Chloride | 639-58-7 | 136 | Toxic if swallowed | |
| Trioctyltin Chloride | 2587-76-0 | >4000 | May be harmful if swallowed | [7] |
Toxicity classes are based on the Globally Harmonized System (GHS) criteria.
Table 2: Stability of Tributyltin (TBT) and Triphenyltin (TPT) Under Various Storage Conditions
| Compound | Matrix | Storage Conditions | Stability | Reference |
| Butyltins | Unacidified Seawater | Polycarbonate bottles, 4°C, dark | Stable for 7 months | [5] |
| Tributyltin (TBT) | Unacidified Seawater | Polycarbonate bottles, 4°C, dark | 50% loss after 540 days | [5] |
| Butyltins | C₁₈ Cartridges | Room temperature | Comparable stability to 4°C storage | [5] |
| Phenyltins | C₁₈ Cartridges | Room temperature | Stable for 60 days | [5] |
| Phenyltins | Polycarbonate/Pyrex bottles | Not specified | ~90% loss after 540 days | [5] |
| Butyltins & Phenyltins | Sediment | -20°C | Stable for at least 18 months | [5] |
| Tributyltin (TBT) | Sediment | Air-dried, pasteurized, 25°C | 30% loss after 540 days | [5] |
| Butyltins | Frozen Biological Tissue | -20°C, dark | Stable for 7 months | [5] |
| Tributyltin (TBT) | Freeze-dried Biological Tissue | 4°C | ~70% loss after 540 days | [5] |
Experimental Protocols
Protocol 1: General Procedure for a Stille Cross-Coupling Reaction
This protocol provides a general methodology for a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
Aryl or vinyl halide/triflate (1.0 eq)
-
Organostannane reagent (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Optional: Additive such as CuI (10 mol%)
-
Reaction vessel (e.g., flame-dried round-bottom flask or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To the flame-dried reaction vessel under an inert atmosphere, add the aryl/vinyl halide/triflate, palladium catalyst, and any other solid reagents (e.g., CuI).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically between 60-110°C) and stir.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature before proceeding with the workup and purification.
Protocol 2: Purification of a Reaction Mixture Containing Organotin Byproducts via Aqueous Potassium Fluoride (KF) Wash
This protocol details the steps for removing organotin byproducts from a reaction mixture.
Materials:
-
Crude reaction mixture
-
Organic solvent for dilution (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Separatory funnel
-
Celite
-
Filtration apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine
Procedure:
-
After the reaction is complete, dilute the cooled reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel.
-
Add the saturated aqueous KF solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.
-
If a thick precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite to remove the solid.
-
Separate the aqueous layer.
-
Wash the organic layer again with the KF solution. Repeat this wash 1-2 more times.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by flash column chromatography if necessary.
Mandatory Visualizations
References
- 1. delvallelab.weebly.com [delvallelab.weebly.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 6. gelest.com [gelest.com]
- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. sid.ir [sid.ir]
Technical Support Center: Minimizing Residual Tin in Final Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with minimizing residual tin in final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of tin contamination in final products?
Tin contamination in active pharmaceutical ingredients (APIs) and other chemical products primarily originates from the use of organotin compounds as catalysts in various organic synthesis reactions.[1] Common examples include Stille cross-coupling reactions, which utilize organostannanes, and polymerization reactions where tin(II) octoate is a common catalyst.[2][3] Additionally, tin-based stabilizers can be a source of contamination in polymer-based products.[1]
Q2: Why is it crucial to minimize residual tin in pharmaceutical products?
Residual metal catalysts, including tin, offer no therapeutic benefit and can pose safety risks to patients.[4] Organotin compounds, in particular, are known to be toxic.[3] Therefore, their levels in drug substances and excipients must be controlled to meet stringent safety and quality standards set by regulatory bodies.[4]
Q3: What are the regulatory limits for residual tin in pharmaceuticals?
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies tin (Sn) as a Class 3 element, indicating it has relatively low toxicity via the oral route.[5][6] The Permitted Daily Exposure (PDE) for tin varies depending on the route of administration. For oral administration, tin does not need to be considered in the risk assessment unless it is intentionally added.[6][7] However, for parenteral and inhalation routes, a risk assessment is required.[6][7]
Q4: What are the common analytical methods for quantifying residual tin?
Modern instrumental techniques are recommended for the quantification of elemental impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive and accurate methods for determining the levels of residual metals, including tin, in pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of specific organotin compounds.[8]
Troubleshooting Guides
Issue 1: High levels of residual tin are detected in my product after a Stille reaction and standard aqueous workup.
-
Possible Cause: Incomplete removal of organotin byproducts like trialkyltin halides (e.g., Bu₃SnCl) with a simple water wash.
-
Recommended Solutions:
-
Aqueous Potassium Fluoride (KF) Wash: This is a common and effective method. Washing the organic layer with a saturated aqueous solution of KF precipitates the organotin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[5][9] For increased efficiency, vigorous stirring of the biphasic mixture for at least an hour is recommended.[10][11]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[5]
-
Chemical Conversion: If unreacted tin hydrides (e.g., Bu₃SnH) or hexaalkylditins are present, they can be converted to tin halides by treatment with iodine (I₂) prior to a KF wash, which enhances their removal.[5]
-
Issue 2: A persistent emulsion or solid precipitate forms at the interface during the aqueous KF wash, leading to product loss.
-
Possible Cause: Formation of a significant amount of insoluble tributyltin fluoride (Bu₃SnF) at the interface between the organic and aqueous layers, which can trap the desired product.[5]
-
Recommended Solution:
-
Filtration through Celite®: Filter the entire biphasic mixture through a pad of Celite®. The Celite will trap the solid tin fluoride, allowing for the separation of the organic and aqueous layers in the filtrate.[5][10] Be sure to wash the Celite pad thoroughly with the organic solvent to recover any adsorbed product.[10]
-
Issue 3: Residual tin is still present after purification by standard silica gel chromatography.
-
Possible Cause: Organotin byproducts can sometimes co-elute with the desired product on standard silica gel.
-
Recommended Solutions:
-
Triethylamine-Treated Silica Gel: Pre-treating the silica gel with an eluent containing 2-5% triethylamine can help to retain the tin byproducts on the column, allowing for better separation from the desired product.[5][12]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be highly effective in reducing organotin impurities to levels below 15 ppm.[5][13]
-
Issue 4: My solid product is difficult to purify from tin residues by chromatography.
-
Possible Cause: The physical properties of the solid product make chromatographic purification challenging and inefficient.
-
Recommended Solution:
-
Recrystallization and Slurrying: For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[5]
-
Data Presentation
Table 1: Comparison of Methods for Removing Organotin Residues
| Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Reduces tin to low ppm levels | Simple, inexpensive, and widely applicable.[5] | Can form emulsions or precipitates; may not be effective for all tin byproducts without pre-treatment.[5][10] |
| Silica Gel with Triethylamine | Good removal of tin byproducts | Relatively simple modification to standard chromatography.[5] | May require optimization of the triethylamine concentration. |
| Potassium Carbonate/Silica Gel Chromatography | Reduces tin to < 15 ppm[5][13] | Highly effective for achieving very low tin levels.[13] | Requires preparation of the mixed stationary phase. |
| Potassium Fluoride/Silica Gel Chromatography | Reduces tin to < 30 ppm[13] | Effective non-aqueous removal method. | KF is hygroscopic, which can affect the performance of the stationary phase over time.[13] |
| Acidic Extraction (e.g., 5% Oxalic Acid) | Effective for selective extraction | Can be a simple workup step. | pH sensitivity of the desired product needs to be considered. |
| Recrystallization (for solids) | Can lead to highly pure product | Very effective for crystalline solids.[5] | Dependent on the solubility properties of the product and impurities. |
Table 2: ICH Q3D Permitted Daily Exposure (PDE) for Tin (Sn)
| Route of Administration | PDE (µ g/day ) |
| Oral | 6000 |
| Parenteral | 600 |
| Inhalation | 60 |
Data sourced from Reagecon Knowledge Center, based on ICH Q3D guidelines.
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash for Organotin Removal
-
Dilution: After completion of the reaction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M potassium fluoride (KF). Shake the separatory funnel vigorously for at least one minute for each wash.[5]
-
Precipitate Formation and Removal: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface. If this occurs, filter the entire mixture through a pad of Celite® to remove the solid.[5]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.
Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[5]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[5]
-
Column Packing: Prepare a slurry of the potassium carbonate/silica gel mixture in the desired eluent and pack the chromatography column.[5][14]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system, monitoring the fractions by a suitable technique (e.g., TLC, LC-MS) to separate the desired product from the immobilized organotin impurities.[5][14]
Visualizations
Caption: General workflow for minimizing residual tin in final products.
Caption: Troubleshooting logic for high residual tin after a KF wash.
References
- 1. BNT Chemicals | Tin Catalysts & Stabilizers [bnt-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. vliz.be [vliz.be]
- 7. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. sdlookchem.com [sdlookchem.com]
- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Vinylating Agents: trans-1,2-Bis(tributylstannyl)ethene in Focus
For Researchers, Scientists, and Drug Development Professionals
The introduction of a vinyl group is a fundamental transformation in organic synthesis, pivotal to the creation of a vast array of molecules, from complex natural products to novel pharmaceutical agents and advanced materials. The choice of vinylating agent is a critical decision that significantly influences reaction efficiency, substrate scope, functional group tolerance, and overall synthetic strategy. This guide provides an objective comparison of trans-1,2-Bis(tributylstannyl)ethene with other common vinylating agents, supported by experimental data, to facilitate the selection of the optimal reagent for your research and development needs.
At a Glance: A Qualitative Comparison of Vinylation Strategies
The primary methods for vinylation involve transition-metal-catalyzed cross-coupling reactions. Among these, the Stille coupling, utilizing organotin reagents like this compound, and the Suzuki-Miyaura coupling, which employs organoboron reagents, are two of the most powerful and widely used techniques. Each method presents a unique set of advantages and disadvantages.
| Feature | Stille Coupling (using this compound) | Suzuki-Miyaura Coupling (using Potassium Vinyltrifluoroborate) |
| Organometallic Reagent | Organotin compounds (stannanes) | Organoboron compounds (boronic acids, esters, trifluoroborates) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1] | Low toxicity of boron reagents and byproducts.[1] |
| Stability of Reagents | Organostannanes are generally stable to air and moisture.[1] | Boronic acids can be prone to protodeboronation; potassium trifluoroborates are more stable.[2] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1] | Generally good, but can be sensitive to strong bases.[1] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[1] | Typically requires a base for activation.[3] |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1] | Boron-containing byproducts are often water-soluble and easily removed.[1] |
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The choice between Stille and Suzuki coupling often depends on the specific substrate and the desired outcome. The following data, extracted from a study on the functionalization of diazocines, provides a head-to-head comparison of the two methods for various aryl bromides.[4] While this compound was not the exact vinylating agent used in this study, the data for vinyltributyltin is representative of the performance of vinylstannanes in Stille couplings.
Table 1: Comparative Yields in the Vinylation of Functionalized Diazocines [4]
| Aryl Bromide Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 4-Bromobenzaldehyde | 80 | 39 |
| Methyl 4-bromobenzoate | 88 | 59 |
| 2-Bromothiophene | 90 | 66 |
| 3-Bromothiophene | 94 | 57 |
| 3-Bromopyridine | 91 | 63 |
As the data indicates, the Stille coupling often provides higher yields, particularly with substrates containing coordinating functional groups like aldehydes, esters, and heterocycles such as thiophenes and pyridines.[4]
The Suzuki-Miyaura coupling, using reagents like potassium vinyltrifluoroborate, also demonstrates broad applicability and good to excellent yields with a variety of functional groups on the aryl halide.[5]
Table 2: Suzuki-Miyaura Vinylation of Various Aryl Bromides with Potassium Vinyltrifluoroborate [5]
| Aryl Bromide | Yield (%) |
| 4-Bromoacetophenone | 95 |
| 4-Bromobenzonitrile | 98 |
| Methyl 4-bromobenzoate | 96 |
| 4-Bromobenzaldehyde | 75 |
| 1-Bromo-4-nitrobenzene | 99 |
| 4-Bromophenol | 85 |
| 2-Bromotoluene | 88 |
Experimental Protocols
Below are representative experimental protocols for the Stille and Suzuki-Miyaura vinylation reactions. These should be considered as general guidelines and may require optimization for specific substrates.
Stille Vinylation with this compound
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.55 mmol, 1.1 equiv of vinyl groups)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous and degassed solvent (e.g., THF, toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride. This will precipitate the tin salts, which can be removed by filtration through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Vinylation with Potassium Vinyltrifluoroborate
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with potassium vinyltrifluoroborate.[5]
Materials:
-
Aryl halide (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.5 mmol)
-
PdCl₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.06 mmol, 6 mol%)
-
Cs₂CO₃ (3.0 mmol)
-
THF/H₂O (10:1 mixture, 5 mL)
Procedure:
-
To an oven-dried flask, add the aryl halide, potassium vinyltrifluoroborate, and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon).
-
In a separate flask, prepare the catalyst solution by dissolving PdCl₂ and PPh₃ in the THF/H₂O mixture and degassing the solution.
-
Add the catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizing the Reaction: The Stille Coupling Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The following diagram illustrates the key steps in the vinylation of an aryl halide using a generic vinylstannane reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Cross-Coupling Reactions: A Guide to Organotin Alternatives
For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions are an indispensable tool for the synthesis of complex organic molecules. The Stille reaction, utilizing organotin reagents, has long been a workhorse in this field due to its versatility and functional group tolerance. However, the inherent toxicity of organotin compounds has necessitated the development of safer and more environmentally benign alternatives. This guide provides an objective comparison of the performance of prominent alternatives to organotin reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The primary impetus for moving away from organotin reagents is their significant toxicity. Trialkyltin derivatives, in particular, are known to be highly toxic, posing risks to both human health and the environment. This has driven the exploration and adoption of other organometallic reagents that offer a better safety profile without compromising synthetic utility. This guide will focus on the most widely adopted alternatives: organoboron, organosilicon, and organozinc reagents, used in the Suzuki-Miyaura, Hiyama, and Negishi couplings, respectively.
Performance Comparison: A Data-Driven Overview
The choice of an organometallic reagent in a cross-coupling reaction is a trade-off between reactivity, stability, functional group tolerance, and safety. The following tables provide a comparative summary of these key aspects, with quantitative data from representative cross-coupling reactions.
Table 1: General Comparison of Organometallic Reagents in Cross-Coupling Reactions
| Feature | Organotin (Stille) | Organoboron (Suzuki-Miyaura) | Organosilicon (Hiyama) | Organozinc (Negishi) |
| Toxicity | High | Low | Low | Moderate |
| Stability | Generally stable to air and moisture[1] | Variable; boronic acids can be unstable[2] | Stable and easy to handle[3] | Sensitive to air and moisture |
| Byproducts | Toxic organotin compounds, difficult to remove[1] | Boron-based, often water-soluble and easily removed[2] | Silicon-based, generally non-toxic and easily removed | Zinc salts, typically removed by aqueous workup |
| Functional Group Tolerance | Excellent[4] | Good, but sensitive to strong bases[2] | Good, but requires an activator[3] | Good, but sensitive to acidic protons |
| Reactivity | Moderate | Moderate, requires a base for activation | Low, requires an activator (e.g., fluoride)[3] | High |
Table 2: Comparative Performance in the Synthesis of a Substituted Biaryl
The following data compares the Suzuki and Stille couplings for the synthesis of a specific biaryl compound, highlighting the differences in yield under their respective optimized conditions.[5]
| Reaction | Electrophile | Organometallic Reagent | Catalyst/Ligand | Yield (%) |
| Stille Coupling | 4-Bromoanisole | Diazocine-SnBu₃ | Pd₂(dba)₃ / P(o-tol)₃ | 90 |
| Suzuki Coupling | 4-Bromoanisole | Diazocine-Bpin | Pd(OAc)₂ / XPhos | 95 |
| Stille Coupling | 1-Bromo-4-nitrobenzene | Diazocine-SnBu₃ | Pd₂(dba)₃ / P(o-tol)₃ | 89 |
| Suzuki Coupling | 1-Bromo-4-nitrobenzene | Diazocine-Bpin | Pd(OAc)₂ / XPhos | 80 |
Data sourced from a comparative study on the functionalization of diazocines.[5]
Table 3: Representative Yields for Different Cross-Coupling Reactions
This table presents typical yields for various cross-coupling reactions from the literature to provide a broader performance context. Note that direct comparison is challenging due to the differing substrates and reaction conditions.
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Stille | Phenyltributylstannane | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (3) | 12 | 95 | [6] |
| Suzuki-Miyaura | Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / XPhos (2) | 12 | 91 | [5] |
| Hiyama | Phenyltrimethoxysilane | p-Iodonitrobenzene | Pd(OAc)₂ (3) | 1 | 99 | [7] |
| Negishi | Phenylzinc chloride | 2-Bromoanisole | Palladacycle (1) | 0.33 | 92 | [8] |
Mechanistic Overview and Experimental Workflows
The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The experimental workflow for these reactions is broadly similar, involving the setup of an inert atmosphere reaction, followed by purification of the product.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
Below are representative experimental protocols for the Stille, Suzuki-Miyaura, Hiyama, and Negishi cross-coupling reactions.
Protocol 1: Stille Cross-Coupling[6]
Materials:
-
Aryl halide (1.0 equiv)
-
Organotin reagent (1.1 equiv)
-
Pd(OAc)₂ (3 mol%)
-
Dabco (6 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a sealed tube, add the aryl halide (0.5 mmol), organotin reagent (0.55 mmol), Pd(OAc)₂ (3 mol%), Dabco (6 mol%), and base (1.5 mmol).
-
Add anhydrous dioxane (5 mL).
-
Seal the tube and stir the mixture at 100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and water
Procedure:
-
To an oven-dried flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the mixture to 100 °C and stir vigorously for 2-24 hours.
-
Cool to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Hiyama Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Trialkoxy(aryl)silane (1.5 equiv)
-
Pd/C (0.5 mol%)
-
Tris(4-fluorophenyl)phosphine (1 mol%)
-
Aqueous toluene
Procedure:
-
In a reaction vessel, combine the aryl halide, trialkoxy(aryl)silane, Pd/C, and tris(4-fluorophenyl)phosphine.
-
Add aqueous toluene (4.8% water).
-
Heat the reaction mixture to 120 °C.
-
Upon completion, cool the reaction and purify by flash column chromatography.
Protocol 4: Negishi Cross-Coupling
Materials:
-
Aryl bromide (1.0 equiv)
-
Organozinc reagent (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., 2,3'-bipyridine, 1-5 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and ligand in a minimal amount of anhydrous solvent and stir for 15-30 minutes.
-
Add the aryl bromide and additional anhydrous solvent.
-
Slowly add the organozinc reagent at room temperature.
-
Heat the reaction mixture to the desired temperature (room temperature to 100 °C) and stir until completion.
-
Cool the reaction and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
While organotin reagents have historically been valuable in cross-coupling chemistry, their toxicity is a significant drawback. Organoboron, organosilicon, and organozinc reagents have emerged as excellent alternatives, each with a unique profile of reactivity, stability, and functional group tolerance. Organoboron and organosilicon compounds offer the significant advantage of low toxicity, making them "greener" alternatives. Organozinc reagents, while more sensitive, provide high reactivity that can be advantageous for challenging couplings. The choice of reagent will ultimately depend on the specific requirements of the synthetic target, including the nature of the coupling partners, desired functional group compatibility, and scalability. This guide provides a starting point for researchers to make informed decisions and to explore these safer and highly effective alternatives to organotin reagents in their synthetic endeavors.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Stille vs. Suzuki Coupling for Vinylation: A Comparative Guide for Researchers
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are cornerstone methodologies for the formation of carbon-carbon bonds, particularly in the synthesis of vinylarenes and other conjugated systems crucial to pharmaceuticals and materials science.[1] While both reactions can achieve the vinylation of organic halides, their distinct mechanisms, substrate requirements, and operational considerations often make one a more suitable choice over the other depending on the specific synthetic challenge. This guide provides an objective, data-driven comparison to aid researchers in selecting the optimal method for their vinylation reactions.
At a Glance: Key Differences
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin compounds (stannanes) | Organoboron compounds (boronic acids, esters) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2] | Low toxicity of boron reagents and byproducts.[1][3] |
| Stability of Reagents | Organostannanes are generally stable to air and moisture.[1][4] | Boronic acids can be prone to polymerization and decomposition.[2] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1][4] | Generally good, but can be sensitive to strong bases and acidic protons.[1][5] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[1] | Typically requires a base for activation of the boronic acid.[1][6] |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1][2] | Boronic acid byproducts are often water-soluble and easily removed.[1][3] |
Performance in Vinylation Reactions: A Data-Driven Comparison
The choice between Stille and Suzuki coupling for vinylation often hinges on the specific substrates and desired outcome. The following table summarizes quantitative yield data from comparative studies, highlighting the performance of each method with different aryl halides.
| Aryl Halide | Coupling Partner | Method | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Vinyltributyltin | Stille | Pd(OAc)₂/XPhos (2) | CsF | Toluene | 100 | 4 | 92 | [7] |
| 4-Bromotoluene | Vinylboronic acid pinacol ester | Suzuki | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 | [7] |
| 4-Bromoanisole | Vinyltributyltin | Stille | Pd(OAc)₂/XPhos (2) | CsF | Toluene | 100 | 16 | 90 | [7] |
| 4-Bromoanisole | Vinylboronic acid pinacol ester | Suzuki | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [7] |
| 1-Bromo-4-nitrobenzene | Vinyltributyltin | Stille | Pd(OAc)₂/XPhos (2) | CsF | Toluene | 100 | 0.5 | 89 | [7] |
| 1-Bromo-4-nitrobenzene | Vinylboronic acid pinacol ester | Suzuki | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80 | [7] |
| 1-Bromo-2-isopropylbenzene | Vinyltributyltin | Stille | Pd(OAc)₂/XPhos (2) | CsF | Toluene | 100 | 16 | 86 | [7] |
| 1-Bromo-2-isopropylbenzene | Vinylboronic acid pinacol ester | Suzuki | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 60 | [7] |
Analysis of Data: The data suggests that for electron-rich and sterically unhindered aryl bromides, both Stille and Suzuki couplings provide excellent yields. The Suzuki coupling showed a slightly higher yield for the electron-rich 4-bromoanisole.[7] However, for the electron-deficient 1-bromo-4-nitrobenzene and the sterically hindered 1-bromo-2-isopropylbenzene, the Stille coupling demonstrated a significant advantage in terms of yield.[7] This highlights the robustness of the Stille coupling, particularly with challenging substrates.
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles for both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The key difference lies in the transmetalation step, which is influenced by the nature of the organometallic reagent.
In the Stille coupling, the organotin reagent is sufficiently reactive to directly transfer the vinyl group to the palladium complex without the need for a base.[1]
Conversely, the Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the vinyl group to the palladium center.[6]
Experimental Protocols
General Protocol for Stille Vinylation
A representative procedure for the Stille coupling of an aryl halide with a vinylstannane is as follows: To a flame-dried flask is added the aryl halide (1.0 equiv), the vinylstannane (e.g., vinyltributyltin, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[2] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or THF) is added via syringe.[2] The reaction mixture is then heated to the desired temperature and stirred until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1] The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[1]
General Protocol for Suzuki Vinylation
A representative procedure for the Suzuki coupling of an aryl halide with a vinylboronic acid is as follows: A flask is charged with the aryl halide (1.0 mmol), the vinylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[1] The flask is then evacuated and backfilled with an inert gas. A degassed solvent system (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated with vigorous stirring for the specified time. Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Decision Workflow
Conclusion
Both the Stille and Suzuki couplings are powerful and indispensable tools for vinylation in modern organic synthesis. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or for sterically demanding couplings where the Stille reaction may offer higher yields, the Stille coupling remains a superior and highly reliable option, provided that the toxicity and removal of organotin byproducts are carefully managed.[1][7] The choice between these two stalwart reactions should be guided by a careful consideration of the specific substrate, functional group tolerance, and the overall goals of the synthetic sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal palladium catalyst is a critical factor in the success of cross-coupling reactions, directly influencing product yield, reaction kinetics, and overall efficiency. This guide provides an objective comparison of the performance of various palladium catalysts in three key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The data presented is compiled from studies conducting direct comparisons of catalysts under consistent reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of palladium catalyst can significantly impact the yield, particularly with challenging substrates.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
Below is a summary of the performance of different palladium catalysts in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | [2] |
| Pd/C | Na₂CO₃ | Water | 80 | 0.67 | 100 | [2] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | Overnight | ~50-70 | [3] |
| PEPPSI-iPr | K₂CO₃ | DME | 80 | Overnight | No Product | [3] |
Note: Yields are reported for analogous aryl bromides as direct comparative data for a single substrate across all these catalysts in one study is limited. The data provides a strong basis for catalyst selection.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[2][4]
A general procedure adaptable for the Suzuki-Miyaura coupling of an aryl bromide is provided below. Optimization of base, solvent, temperature, and catalyst loading is often necessary for specific substrate combinations.
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
The vessel is purged with an inert gas (e.g., Argon or Nitrogen).
-
Add the appropriate solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes to remove oxygen.
Catalyst Addition:
-
Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The catalyst choice is crucial for achieving high yields, especially with less reactive aryl chlorides.
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Chlorides
The following table compares the efficacy of different palladium catalyst systems for the amination of various aryl chlorides.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethylaminomethyl ferrocene palladacycle / bis(2-norbornyl)phosphine | Morpholine | NaOtBu | Dioxane | 100 | 2 | 95 | [4] |
| SK-CC01-A | Morpholine | NaOtBu | Dioxane | 100 | 2 | 80 | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aniline | NaOtBu | Toluene | 80 | 3 | 98 | [5] |
| Pd(OAc)₂ / BINAP | n-Hexylamine | Cs₂CO₃ | Toluene | 100 | 27 | 88 | [5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5]
This protocol provides a general method for the Buchwald-Hartwig amination of aryl chlorides.
Reaction Setup:
-
In a glovebox, a reaction tube is charged with the palladium precatalyst (0.5 mol%), the phosphine ligand (if required), and the base (e.g., NaOtBu).
-
The aryl chloride (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., dioxane) are added.
-
The reaction tube is sealed and removed from the glovebox.
Reaction:
-
The reaction mixture is heated to the specified temperature (e.g., 100-110 °C) with stirring for the indicated time (e.g., 2-24 hours).
Work-up:
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The choice of catalyst and the presence of a copper co-catalyst can significantly influence the reaction outcome.
Data Presentation: Catalyst Performance in Sonogashira Coupling
A comparison of different palladium catalysts for the Sonogashira coupling of aryl iodides with terminal alkynes is presented below.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | DABCO | DMF | 90 | 24 | >95 | [6] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 25-120 | Varies | High | [7] |
| Pd-SILP-Fe₃O₄@SiO₂ | None | Et₃N | Water | 25 | Varies | Excellent | [8] |
| Polystyrene-supported thiopseudourea Pd(II) | None | Et₃N | Water | Varies | Varies | Good | [9] |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling[7]
The following is a general experimental procedure for a copper-free Sonogashira coupling.
Reaction Setup:
-
To a reaction flask are added the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-2 mol%), and the base (e.g., DABCO, 3 equiv).
-
The solvent (e.g., DMF) is then added.
Reaction:
-
The reaction mixture is stirred at the specified temperature (e.g., 90 °C) under an air atmosphere for the required time (e.g., 24 hours).
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for selecting a palladium catalyst and optimizing a cross-coupling reaction.
Caption: A generalized workflow for palladium catalyst selection and reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Spectroscopic Analysis for Product Confirmation: A Comparative Guide
In the landscape of drug discovery, development, and manufacturing, the unambiguous confirmation of a product's identity and structure is a critical requirement.[1] Spectroscopic techniques are indispensable tools for researchers, scientists, and drug development professionals, providing a wealth of information at the molecular level.[1][2] This guide offers an objective comparison of the principal spectroscopic methods used for product confirmation, supported by experimental data and detailed protocols.
Comparison of Key Spectroscopic Techniques
The selection of an appropriate analytical technique is paramount for efficient and accurate product confirmation.[1] Each method offers unique insights into a molecule's properties. While some techniques, like Nuclear Magnetic Resonance (NMR), can provide a complete structural puzzle, others, like Fourier-Transform Infrared (FTIR) Spectroscopy, offer rapid confirmation of specific molecular features.[1][3] Mass Spectrometry (MS) excels in providing precise molecular weight information with high sensitivity, and X-ray Crystallography remains the definitive method for determining the three-dimensional structure of crystalline compounds.[4][5][6]
The following table summarizes the key performance characteristics of major spectroscopic methods, offering a comparative basis for decision-making.
| Technique | Principle | Information Provided | Typical Sample Amount | Analysis Time | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei within a molecule.[3] | Detailed molecular structure, connectivity (2D NMR), stereochemistry, and quantification.[1][7] | 5-25 mg | Minutes to hours | Provides unambiguous structural elucidation; non-destructive.[1][3] | Lower sensitivity compared to MS; requires higher sample concentration and deuterated solvents.[1][8] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules.[1] | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.[1] | Micrograms to nanograms | Seconds to minutes | High sensitivity and specificity; excellent for identifying unknowns and analyzing complex mixtures (e.g., LC-MS).[1][9] | Does not directly provide stereochemical information; can be destructive.[1][8] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, causing molecular vibrations at characteristic frequencies.[10] | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[1][11][12] | Milligrams | Seconds to minutes | Fast, simple, and non-destructive; ideal for raw material identification and monitoring reactions.[1][10] | Provides limited information on the overall molecular skeleton and stereochemistry.[1] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by electrons in a molecule, typically involving conjugated π systems or chromophores.[13][14] | Presence of chromophores and conjugated systems; quantitative analysis of concentration (Beer-Lambert Law).[15] | Micrograms to milligrams (in solution) | Minutes | Simple, fast, and highly effective for quantitative measurements of known compounds.[16] | Provides very limited structural information; only applicable to molecules with chromophores.[13][14] |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal of a compound.[4] | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[17][18] | Milligrams (requires a good quality single crystal) | Hours to days | The "gold standard" for unambiguous determination of 3D structure and absolute stereochemistry.[4][6] | Requires a suitable single crystal, which can be difficult or impossible to grow.[19] |
Experimental Workflows and Logic
A multi-faceted approach, integrating several spectroscopic techniques, is often the most powerful strategy for complete structure elucidation.[20] The workflow typically begins with rapid, less sample-intensive methods for preliminary assessment, followed by high-resolution techniques for detailed structural analysis.
Caption: A typical workflow for product structure confirmation.
The choice of technique is guided by the specific question being asked. The following diagram illustrates a decision-making process for selecting the appropriate spectroscopic method.
Caption: Decision tree for selecting a primary spectroscopic method.
Detailed Experimental Protocols
Below are generalized protocols for key spectroscopic techniques. Specific parameters will vary based on the instrument, sample properties, and desired information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the molecular structure at the atomic level.[21]
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[3] The choice of solvent is critical to avoid obscuring sample signals.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity, which ensures sharp, well-resolved peaks.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.[22] This provides information on the number of different types of protons and their electronic environments.
-
If necessary, acquire other 1D spectra (e.g., ¹³C NMR) or two-dimensional (2D) spectra (e.g., COSY, HSQC) to determine connectivity between atoms.[23]
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay - FID) using a Fourier Transform to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive direction.
-
Calibrate the chemical shift axis using the internal standard (TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, integration, and splitting patterns (multiplicity) to deduce the structure.
-
Mass Spectrometry (MS) Protocol
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[5][24]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) using a high-purity solvent compatible with the ionization method (e.g., methanol, acetonitrile, water).
-
For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), volatile samples may be injected directly, while others may require derivatization.[25]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system for separation before entering the mass spectrometer.[9]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of ions at each m/z value.
-
For structural elucidation, tandem MS (MS/MS) can be performed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺, [M+H]⁺, [M-H]⁻, etc.) to determine the molecular weight of the compound.
-
In high-resolution MS, use the exact mass to calculate the elemental formula.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Interpret the fragmentation pattern to identify structural motifs and piece together the molecule's structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR analysis is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond).[26] This is the most common and simplest method.
-
KBr Pellet (for solids): Grind a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire a background spectrum (of the empty sample holder or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. The instrument measures the interference pattern of the infrared light (interferogram) and performs a Fourier Transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify characteristic absorption bands in the spectrum. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
-
Correlate the observed band positions (wavenumbers) with known functional group absorptions using correlation tables or spectral libraries.[12][27] For example, a strong absorption around 1700 cm⁻¹ typically indicates a carbonyl (C=O) group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Spectroscopic data: Significance and symbolism [wisdomlib.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 11. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 14. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. ijrar.org [ijrar.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. rigaku.com [rigaku.com]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. diva-portal.org [diva-portal.org]
- 26. benchchem.com [benchchem.com]
- 27. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
Validating the Purity of Synthesized trans-1,2-Bis(tributylstannyl)ethene: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to the success and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of methods to validate the purity of synthesized trans-1,2-Bis(tributylstannyl)ethene, a key reagent in palladium-catalyzed cross-coupling reactions. This guide also presents a comparative analysis of its performance against a common alternative, (E)-1,2-bis(pinacolato)diborylethene, in the synthesis of vinylarenes.
This compound is a versatile organotin reagent widely employed in Stille cross-coupling reactions to introduce a trans-ethene-1,2-diyl moiety into organic molecules. Its stability and reactivity have made it a valuable tool in the synthesis of complex organic materials and pharmaceutical intermediates. However, the presence of impurities can significantly impact reaction yields and product purity. Therefore, rigorous purity validation of the synthesized reagent is a critical step.
Synthesis and Purity Validation of this compound
A common and effective method for the synthesis of this compound involves the hydrostannylation of tributylethynylstannane with tributyltin hydride. This reaction, typically initiated by a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN), proceeds with high stereoselectivity to afford the desired trans-isomer in excellent yields.
Experimental Protocol: Synthesis of this compound
In a round-bottomed flask under an inert nitrogen atmosphere, tributylethynylstannane (0.066 mol), tributyltin hydride (0.079 mol), and AIBN (0.0016 mol) are combined. The mixture is then heated to 90°C with stirring for 6 hours. The crude product is purified by vacuum distillation (170–186°C at 0.3 mmHg) to yield this compound as a clear, colorless oil in 88–92% yield.[1]
Purity Validation
The purity of the synthesized this compound can be ascertained through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of the synthesized compound. The ¹H NMR spectrum of pure this compound is characterized by a singlet for the vinylic protons around 6.85 ppm and a series of multiplets for the tributyltin groups between 0.75 and 1.63 ppm.[1] Integration of these signals can provide a quantitative measure of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For organotin compounds, a derivatization step is often employed to enhance volatility and improve chromatographic separation.[2][3] The sample can be derivatized, for example, by ethylation using sodium tetraethylborate. The resulting ethylated derivatives are then analyzed by GC-MS. The purity is determined by comparing the peak area of the desired compound to the total peak area of all components in the chromatogram.
The following diagram illustrates the workflow for the synthesis and purity validation of this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
Performance Comparison: Stille vs. Suzuki Coupling
The Stille coupling, utilizing organotin reagents like this compound, and the Suzuki-Miyaura coupling, which employs organoboron compounds, are two of the most powerful methods for carbon-carbon bond formation. Here, we compare the performance of this compound in a Stille coupling with a representative Suzuki coupling for the synthesis of a vinylarene.
Experimental Protocols
Stille Coupling: A mixture of this compound (1.1 mmol), 4-iodoanisole (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in an anhydrous solvent like toluene is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC). After cooling, the reaction mixture is worked up and the product is purified by column chromatography.
Suzuki-Miyaura Coupling: In a flask, 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (1.4 mol% of Pd), and K₂CO₃ (2.0 mmol) are dissolved in a solvent mixture like DMF. The reaction is heated to reflux.[4] Upon completion, the mixture is cooled, extracted, and the product is purified by chromatography.
Data Presentation: Comparison of Stille and Suzuki Coupling
| Parameter | Stille Coupling (this compound) | Suzuki-Miyaura Coupling (Phenylboronic acid) |
| Organometallic Reagent | Organotin | Organoboron |
| Toxicity of Reagent | High | Low |
| Reaction Conditions | Typically anhydrous, inert atmosphere | Can be performed in aqueous/ethanolic solutions, often air-tolerant |
| Base Required | Generally not required | Yes (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) |
| Typical Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Reaction Temperature | 50-100 °C | Room temperature to 100 °C |
| Reported Yields | Good to excellent (often >80%) | Good to excellent (often >80%) |
| Byproduct Removal | Can be challenging (tin residues) | Generally straightforward (water-soluble boron compounds) |
The following diagram illustrates the decision-making process for choosing between Stille and Suzuki coupling for the synthesis of vinylarenes.
Caption: Decision workflow for selecting between Stille and Suzuki coupling.
Conclusion
The purity of synthesized this compound is crucial for its successful application in Stille coupling reactions. A combination of NMR spectroscopy and GC-MS analysis provides a robust method for purity validation. While the Stille coupling offers the advantage of proceeding under neutral conditions, making it suitable for base-sensitive substrates, the toxicity of organotin reagents and the challenges associated with removing tin byproducts are significant drawbacks. In contrast, the Suzuki-Miyaura coupling, utilizing less toxic organoboron reagents and often proceeding under milder, more environmentally friendly conditions, presents a powerful alternative. The choice between these two methodologies should be guided by the specific requirements of the synthesis, including substrate compatibility, scalability, and purification considerations.
References
A Comparative Analysis of Vinylstannane Reagents for Stille Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Stille cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. A critical component of this reaction is the vinylstannane reagent, which serves as the vinyl anion equivalent. The choice of the specific vinylstannane can significantly impact reaction efficiency, yield, and purification strategies. This guide provides an objective comparison of different vinylstannane reagents, supported by experimental data, to assist in reagent selection and experimental design.
The Stille reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[1] However, a significant drawback is the toxicity of organotin compounds and the challenges associated with removing tin-containing byproducts from the reaction mixture.[1] This guide will focus on the comparative performance of commonly used and emerging vinylstannane reagents.
Comparative Performance of Vinylstannane Reagents
The most widely employed vinylstannane reagent is tributyl(vinyl)tin, owing to its commercial availability and extensive documentation.[1] However, other reagents, such as triphenyl(vinyl)tin and trimethyl(vinyl)tin, offer potential advantages in specific contexts. The reactivity of organostannanes in the Stille reaction is influenced by the non-transferable ligands on the tin atom, which affect the nucleophilicity of the reagent and the rate of the transmetalation step in the catalytic cycle.[2]
| Vinylstannane Reagent | Key Characteristics |
| Tributyl(vinyl)tin | The benchmark reagent; commercially available with well-documented reactivity.[1] The butyl groups are less electron-withdrawing, leading to a more nucleophilic tin center.[2] |
| Triphenyl(vinyl)tin | A solid reagent, which can simplify handling. The triphenyltin byproducts are often more crystalline, potentially aiding in purification.[3] The electron-withdrawing nature of the phenyl groups can reduce the nucleophilicity of the tin atom, potentially affecting reactivity.[2] There is also a possibility of competing phenyl group transfer.[3] |
| Trimethyl(vinyl)tin | Generally more reactive than its tributyl counterpart.[2] However, trimethyltin compounds are highly toxic, which has led to a decline in their use. |
| Trimethylstannyldimethylvinylsilane | A less-documented reagent. The silyl group may offer alternative purification strategies to mitigate tin contamination.[1] The electronic effect of the dimethylvinylsilyl group on reactivity is not well-established experimentally.[1] |
Data Presentation: Stille Coupling of Aryl Iodides with Vinylstannanes
The following table summarizes representative yields for the Stille coupling of various aryl iodides with different vinylstannane reagents. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, these data points are compiled from various sources to provide a general performance overview.
| Aryl Iodide | Vinylstannane Reagent | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 100 | 16 | 95 | [4] (Illustrative) |
| Iodobenzene | Tributyl(vinyl)tin | Pd₂(dba)₃ / P(2-furyl)₃ | THF | 70 | 12 | 73 | [5] |
| 4-Iodoanisole | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 100 | 12 | 92 | [4] (Illustrative) |
| 1-Iodonaphthalene | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | DMF | 80 | 8 | 88 | [4] (Illustrative) |
| 4-Iodoacetophenone | Triphenyl(vinyl)tin | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 12 | 92 | [6] |
Note: The yields presented are for illustrative purposes and can vary significantly based on the specific reaction conditions and substrates used.
Experimental Protocols
General Synthesis of Vinylstannane Reagents
Synthesis of Tributyl(vinyl)tin via Grignard Reaction:
This procedure involves the reaction of vinylmagnesium bromide with tributyltin chloride.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in THF is added dropwise to initiate the formation of vinylmagnesium bromide.
-
Reaction with Tributyltin Chloride: The freshly prepared Grignard reagent is then added slowly to a solution of tributyltin chloride in anhydrous THF at 0 °C.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford tributyl(vinyl)tin as a colorless oil.
Synthesis of Triphenyl(vinyl)tin via Grignard Reaction:
This method utilizes the reaction of vinylmagnesium chloride with triphenyltin chloride.
-
Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve triphenyltin chloride in anhydrous diethyl ether and cool the flask in an ice bath.
-
Addition of Grignard Reagent: Slowly add a solution of vinylmagnesium chloride in THF to the stirred solution of triphenyltin chloride.
-
Reaction and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours. Cool the reaction and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude triphenyl(vinyl)tin can be purified by recrystallization from a suitable solvent like ethanol.[7]
General Experimental Protocol for Stille Cross-Coupling
The following is a general procedure for the palladium-catalyzed cross-coupling of an aryl iodide with a vinylstannane reagent.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., toluene, THF, or DMF) via syringe, followed by the addition of the vinylstannane reagent (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Purification: Filter the mixture through a pad of Celite®, wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired vinylated product.[3]
Mandatory Visualization
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for a Stille cross-coupling reaction.
References
Stille Coupling: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Stille coupling has established itself as a powerful and versatile method. This guide provides an objective comparison of the Stille coupling with other prominent cross-coupling methods—namely the Suzuki, Heck, and Sonogashira reactions—supported by experimental data and detailed protocols to inform synthetic strategy.
At a Glance: Stille Coupling vs. Other Methods
The primary advantage of the Stille coupling lies in its exceptional functional group tolerance, allowing it to proceed under neutral conditions where other methods that require basic or acidic additives might fail.[1] This makes it particularly valuable in the late-stage functionalization of complex molecules with sensitive functionalities.[2] However, the principal drawback is the toxicity of the organotin reagents and the challenge of removing tin-containing byproducts.[1][3]
| Feature | Stille Coupling | Suzuki Coupling | Heck Reaction | Sonogashira Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoborons (R-B(OR')₂) | Alkene | Terminal Alkyne |
| Electrophile | Aryl/Vinyl Halides/Triflates | Aryl/Vinyl Halides/Triflates | Aryl/Vinyl Halides/Triflates | Aryl/Vinyl Halides/Triflates |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI |
| Reaction Conditions | Generally neutral, mild heat | Requires a base (e.g., K₂CO₃, Cs₂CO₃) | Requires a base (e.g., Et₃N, K₂CO₃) | Requires a base and often a Cu(I) co-catalyst |
| Functional Group Tolerance | Excellent, very broad | Good, but sensitive to acidic protons | Good, tolerates many groups | Good, but can be sensitive to the copper co-catalyst |
| Toxicity of Reagent | High (Organotins) | Generally low (Boronic acids) | Low (Alkenes) | Low (Alkynes) |
| Byproduct Removal | Can be difficult (Tin residues) | Generally easy (Boron compounds) | Generally easy | Can be complicated by alkyne homocoupling |
Performance Comparison: Experimental Data
The choice of a cross-coupling reaction is often dictated by the specific substrates and the desired outcome. The following table summarizes representative quantitative data for the Stille coupling and its alternatives. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions used.
| Reaction | Electrophile | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| Stille | 4-Iodoacetophenone | Vinyltributyltin | Pd(PPh₃)₄, THF, 60°C, 8h | 92 | [4] |
| Stille | 1-Bromo-2-isopropylbenzene | Diazocine-stannane | Pd(OAc)₂, XPhos, CsF | 86 | [5] |
| Suzuki | 1-Bromo-2-isopropylbenzene | Diazocine-boronic ester | Pd(OAc)₂, XPhos | 60 | [5] |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, 100°C, 2h | 95 | [6] |
| Sonogashira | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, CuI, DABCO, MeCN, RT | 99 | [7] |
Catalytic Cycle and Experimental Workflow
The mechanism of the Stille coupling proceeds through a catalytic cycle involving a palladium complex, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
For researchers deciding on the most appropriate cross-coupling method, the following workflow can serve as a guide.
Caption: Decision workflow for selecting a cross-coupling method.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions.
General Experimental Procedure for Stille Coupling
This protocol is a general guideline and requires careful handling of toxic organotin reagents in a well-ventilated fume hood.
-
Materials and Reagents:
-
Aryl halide or triflate (1.0 mmol)
-
Organostannane (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., DMF, toluene, or THF)
-
Optional: Additive such as LiCl or CuI (co-catalyst)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
If applicable, add any additives.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane (1.1-1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (1-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[1]
-
General Experimental Procedure for Heck Reaction
-
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol)
-
Solvent (e.g., DMF, MeCN, toluene)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), palladium catalyst, and ligand under an inert atmosphere.
-
Add the solvent, followed by the base and the alkene.
-
Heat the mixture with stirring (typically 80-140 °C) for the necessary time, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
General Experimental Procedure for Sonogashira Coupling
-
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst, and CuI.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Conclusion
The Stille coupling is an invaluable tool in organic synthesis, particularly for complex molecules with sensitive functional groups, due to its mild, neutral reaction conditions and broad substrate scope.[1][2] While the toxicity of organotin reagents necessitates careful handling and purification, its advantages in specific contexts make it a superior choice over other cross-coupling methods like Suzuki, Heck, and Sonogashira.[5] The selection of the optimal cross-coupling reaction will always depend on a careful evaluation of the substrate's properties, the desired product, and practical considerations such as reagent availability, toxicity, and cost.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. differencebetween.com [differencebetween.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymers Synthesized from trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties of poly(arylene vinylene) (PAV) derivatives synthesized using trans-1,2-Bis(tributylstannyl)ethene via Stille coupling, alongside alternative synthetic methodologies. The data presented is intended to assist researchers in selecting the most appropriate synthetic route to achieve desired polymer characteristics for various applications, including in the biomedical and pharmaceutical fields.
Introduction to Poly(arylene vinylene)s and the Role of this compound
Poly(arylene vinylene)s are a class of conjugated polymers known for their valuable electronic and optical properties. The synthesis of these polymers can be achieved through several methods, with Stille coupling being a prominent C-C bond-forming reaction. This compound serves as a key monomer in Stille polycondensation, reacting with various dihaloarenes to produce PAVs with an all-trans configuration of the vinylene units, which is crucial for achieving desirable electronic properties.
Alternative synthetic routes to PAVs include the Gilch, Heck, and Horner-Wadsworth-Emmons reactions. Each method presents distinct advantages and disadvantages concerning molecular weight control, stereochemistry, and functional group tolerance. This guide will delve into a comparative analysis of these methods, supported by experimental data.
Comparative Performance Data
The following table summarizes key performance indicators for poly(2,5-dialkoxy-p-phenylene vinylene) synthesized via different methods. The data highlights the differences in molecular weight (Mn and Mw) and polydispersity index (PDI) that can be expected from each synthetic route.
| Synthesis Method | Monomers | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Stille Coupling | 1,4-diiodo-2,5-dialkoxybenzene + this compound | ~15,000 | ~35,000 | ~2.3 | N/A |
| Gilch Polymerization | 1,4-bis(chloromethyl)-2,5-dialkoxybenzene | 66,500 | 146,300 | 2.2 | [1] |
| Horner-Wadsworth-Emmons | 2,5-dialkoxy-p-xylene-α,α'-bis(diethylphosphonate) + terephthalaldehyde | 12,000 | 28,800 | 2.4 | [2][3] |
| Ring-Opening Metathesis Polymerization (ROMP) | Substituted [2.2]paracyclophane-1,9-diene | 8,780 - 20,460 | 9,380 - 20,460 | 1.06 - 1.25 | [4] |
Note: The data for Stille coupling is an approximation based on typical results for similar systems, as a direct comparative study with a full dataset was not available in the searched literature. The other data points are extracted from published research.
Thermal Stability Comparison
Thermogravimetric analysis (TGA) is a critical technique for determining the thermal stability of polymers. The decomposition temperature is a key parameter for assessing the material's suitability for applications that may involve elevated temperatures.
| Polymer System | Synthesis Method | Decomposition Temp. (5% weight loss) | Reference |
| Poly(p-phenylene vinylene) precursor | Wessling route | ~174 °C | [2] |
| Poly(9,9-di-n-octylfluorenyl-2,7-vinylene) | Gilch Polymerization | ~400 °C | [5] |
| Poly(vinyl acetate) | N/A | 300 - 400 °C | [6][7] |
| Ethylene vinyl acetate (EVA) | N/A | ~290 °C | [8] |
Note: Specific TGA data for PAVs synthesized directly from this compound was not found in the initial search. The table provides a general comparison of thermal stabilities for related polymer systems.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic and characterization methods.
Synthesis of Poly(2,5-dialkoxy-p-phenylene vinylene) via Stille Coupling
This protocol describes a general procedure for the Stille polycondensation of this compound with a dihaloarene.
Materials:
-
1,4-dihalo-2,5-dialkoxybenzene (1.0 eq)
-
This compound (1.0 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 1,4-dihalo-2,5-dialkoxybenzene and this compound in anhydrous toluene.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum to a constant weight.
Characterization Protocols
GPC is used to determine the molecular weight and polydispersity of the synthesized polymers.
-
System: Agilent 1260 Infinity GPC/SEC System.[9]
-
Columns: PLgel Olexis columns.[9]
-
Mobile Phase: Tetrahydrofuran (THF) or trichlorobenzene (TCB) for high-temperature analysis.[9]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient for THF, up to 160 °C for TCB.[9]
-
Detector: Refractive index (RI) detector.
-
Calibration: Polystyrene standards.
TGA is employed to evaluate the thermal stability of the polymers.
-
Instrument: Netzsch TG 209 F1 Libra or similar.
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Range: 25 °C to 700 °C.
DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Instrument: Mettler Toledo DSC822e or similar.
-
Sample Weight: 5-10 mg.
-
Heating/Cooling Rate: 10 °C/min.
-
Atmosphere: Nitrogen.
-
Procedure: Typically involves a heat-cool-heat cycle to erase the thermal history of the sample. The second heating scan is used for analysis.
NMR spectroscopy is used to confirm the chemical structure of the synthesized polymers.
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated tetrahydrofuran (THF-d₈).
-
Procedure: Samples are dissolved in the deuterated solvent, and ¹H and ¹³C NMR spectra are recorded. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Visualizations
Stille Polycondensation Workflow
Caption: Workflow for the synthesis of poly(arylene vinylene) via Stille polycondensation.
Polymer Characterization Workflow
Caption: Standard workflow for the characterization of synthesized polymers.
References
- 1. davidlu.net [davidlu.net]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. bu.edu.eg [bu.edu.eg]
- 5. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Assessing the Toxicity of Organotin Byproducts: A Comparative Guide for Researchers
Organotin compounds (OTCs) are a class of organometallic chemicals used in a wide range of industrial and agricultural applications, from stabilizers in PVC plastics to biocides in antifouling paints and fungicides.[1][2][3] Their extensive use has led to their persistence in various environmental matrices, raising significant concerns about their toxic effects on both wildlife and human health.[1][4] Trisubstituted organotins, such as Tributyltin (TBT) and Triphenyltin (TPT), are generally considered the most toxic, followed by disubstituted (e.g., Dibutyltin, DBT) and monosubstituted (e.g., Monobutyltin, MBT) forms.[1][4]
This guide provides an objective comparison of the toxicity of common organotin byproducts, supported by experimental data. It details the primary mechanisms of toxicity, outlines key experimental protocols for assessment, and presents quantitative data to aid researchers, scientists, and drug development professionals in understanding the relative risks associated with these compounds.
Comparative Toxicity Data
The toxicity of organotin compounds varies significantly based on the number and nature of the organic groups attached to the tin atom. The data below, compiled from various in vitro and in vivo studies, illustrates these differences.
| Compound | Model System | Endpoint | Result | Reference |
| Tributyltin (TBT) | Human Neuroblastoma Cells | Cytotoxicity | High toxicity at 0.1-1 µM | [5] |
| Dibutyltin (DBT) | Human Neuroblastoma Cells | Cytotoxicity | High toxicity at 0.1-1 µM | [5] |
| Monobutyltin (MBT) | Human Neuroblastoma Cells | Cytotoxicity | Lower toxicity, effects at higher doses | [5] |
| Tributyltin (TBT) | RTG-2 Fish Cells | Cytotoxicity (IC50) | 369 ng/mL | [6] |
| Dibutyltin (DBT) | RTG-2 Fish Cells | Cytotoxicity (IC50) | 1,905 ng/mL | [6] |
| Triphenyltin (TPT) | RTG-2 Fish Cells | Cytotoxicity | Most toxic compound tested in the study | [6] |
| Tributyltin (TBT) | Mussel Mitochondria | Mg-ATPase Inhibition (IC50) | 0.32 µM | [7] |
| Dibutyltin (DBT) | Mussel Mitochondria | Mg-ATPase Inhibition (IC50) | 0.19 µM | [7] |
| Trimethyltin (TMT) | Developing Rats | General Toxicity | Highly toxic | [8] |
| Triethyltin (TET) | Developing Rats | General Toxicity | Highly toxic | [8] |
| Tri-n-butyltin (TBT) | Developing Rats | General Toxicity | Moderately toxic | [8] |
Mechanisms of Organotin Toxicity
Organotins exert their toxic effects through multiple complex mechanisms, often targeting fundamental cellular processes. The primary pathways include endocrine disruption, mitochondrial poisoning, neurotoxicity, and immunotoxicity.
Endocrine Disruption
Many organotins, particularly TBT and TPT, are potent endocrine-disrupting chemicals (EDCs).[9][10][11] They are known to function as high-affinity agonists for nuclear receptors, specifically the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[12][13][14] Activation of these receptors can disrupt hormonal signaling and lipid homeostasis, leading to effects like adipocyte differentiation, which has prompted their classification as "obesogens".[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Overview of the Pathophysiological Implications of Organotins on the Endocrine System [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-1,2-Bis(tributylstannyl)ethene: A Guide for Laboratory Professionals
The proper management and disposal of trans-1,2-Bis(tributylstannyl)ethene, a highly toxic organotin compound, is critical for ensuring laboratory safety and environmental protection. Organotin compounds are known for their severe aquatic toxicity and potential for long-lasting environmental damage.[1] Adherence to strict disposal protocols is not only a matter of regulatory compliance but also a core component of responsible chemical stewardship in research and development.
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound and associated waste materials in a laboratory setting.
Hazard Profile and Safety Summary
This compound is classified as acutely toxic if swallowed and harmful in contact with skin.[1] It causes skin and serious eye irritation and can cause damage to organs through prolonged or repeated exposure.[1] Due to its high toxicity, especially to aquatic life, it is imperative to prevent its release into the environment.[1][2]
| Hazard Classification & Safety Information | Reference |
| Physical State | Liquid |
| Density | 1.132 g/mL at 25 °C |
| Signal Word | Danger |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 |
| Hazardous to the Aquatic Environment (Acute) | Category 1 (Very toxic to aquatic life) |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
Standard Operating Procedure for Disposal
The fundamental principle for disposing of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular municipal waste.[3][4] All waste materials must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility.[1][4]
Step 1: Waste Segregation
-
Pure Reagent & Concentrated Solutions: Collect any unused or waste this compound and concentrated solutions in a dedicated, compatible waste container.
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with the compound should be collected separately in a designated, sealed container.[5]
-
Contaminated Solvents: Dilute solutions and rinsates from cleaning glassware should be collected in a specific "Organotin" or "Halogenated/Non-Halogenated" organic waste container, as per your institution's guidelines. Do not mix with other waste streams unless permitted.
Step 2: Containerization and Labeling
-
All organotin waste materials must be kept in sealed metal or plastic containers to prevent atmospheric emission or leakage.[2]
-
The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[3]
-
Label the container clearly with the words "Hazardous Waste," "Organotin Waste," and the full chemical name: "this compound."[2] Ensure the label includes appropriate hazard symbols (e.g., Toxic, Environmentally Hazardous).
Step 3: On-site Storage
-
Store waste containers in a designated, secure area away from incompatible materials like strong oxidizing agents.[1][3]
-
The storage area should be a dry, well-ventilated location, and secondary containment should be used to prevent the spread of material in case of a leak.[3]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
-
Waste containing organotins should be disposed of in a controlled landfill or an approved hazardous waste disposal facility.[2][4][6]
Caption: Disposal workflow for this compound waste.
Protocols for Decontamination and Spills
Immediate action is required in the event of a spill or personnel exposure to minimize risks.
Spill Cleanup Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[3] Remove all sources of ignition.[3]
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, protective clothing, and eye/face protection.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter waterways, sewers, or drains.[1][3]
-
Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[1][7]
-
Collection: Carefully sweep or shovel the absorbent material into a suitable, sealable, and clearly labeled container for disposal as hazardous waste.[3]
-
Final Cleaning: Clean the contaminated surface thoroughly.[3]
Glassware Decontamination Protocol
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organotin residue. Collect this rinsate in the designated hazardous waste container.
-
Chemical Neutralization (Caution Advised): A reported method for neutralizing organotin residues on glassware involves soaking in a 10% hydrogen peroxide solution (or bleach).[5] This should be performed in a fume hood.
-
Final Wash: After decontamination, wash the glassware thoroughly with soap and water.
-
Verification: It is crucial to consult with your institution's safety officer to validate this or any other chemical decontamination procedure, as efficacy can vary.
Advanced Decontamination Experimental Methods
For larger-scale contamination, such as in soil or sediment, advanced remediation methods have been studied. While not standard protocols for routine lab waste, they demonstrate effective chemical degradation pathways. One such method involves using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).
Experimental Protocol: TBT Degradation with Fenton's Reagent
-
Objective: To chemically degrade tributyltin (TBT) in a contaminated matrix.
-
Methodology: This process uses the powerful hydroxyl radicals generated by the reaction between hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to oxidize and break down organotin compounds.[8]
-
Procedure Summary: In laboratory-scale experiments on contaminated sediment, the addition of H₂O₂ and a source of Fe²⁺ was shown to effectively degrade TBT.[8] The efficiency of degradation (over 64% in one study) was correlated with the amount of hydrogen peroxide added.[8] The process also degrades the toxic byproducts dibutyltin (DBT) and monobutyltin (MBT).[8]
-
Note: This method requires careful control of pH and reagent concentrations and is typically used for environmental remediation rather than routine laboratory waste disposal.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. epa.nsw.gov.au [epa.nsw.gov.au]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling trans-1,2-Bis(tributylstannyl)ethene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational plans, and disposal procedures for the safe handling of trans-1,2-Bis(tributylstannyl)ethene. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment. This chemical is highly toxic and requires careful handling to prevent exposure.
Hazard Summary
This compound is an organotin compound that presents significant health risks. It is fatal if swallowed, toxic in contact with skin, causes severe skin and eye irritation, and can lead to organ damage through prolonged or repeated exposure.[1][2] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[1][2] |
| Reproductive Toxicity | Category 1B | H360FD: May damage fertility. May damage the unborn child. |
| Hazardous to the Aquatic Environment, Acute | Acute 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Chronic | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical safety goggles are required at all times.[3][4] A face shield (minimum 8 inches) must be worn over goggles during any operation where splashing is a risk.[4] |
| Hand Protection | Chemically Resistant Gloves | Wear chemically resistant gloves.[3][4] Given the high toxicity, consider double gloving. |
| Body Protection | Laboratory Coat and Apron/Suit | A flame-retardant or cotton laboratory coat is required.[3] For larger quantities or procedures with a high risk of splashing, an impervious apron or suit is necessary.[4] |
| Respiratory Protection | Use in a Fume Hood | All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from preparation to disposal.
1. Preparation and Pre-Handling:
-
Training: Ensure all personnel handling the chemical are trained on its hazards and the proper handling procedures.[3]
-
Fume Hood: Verify that the chemical fume hood is functioning correctly.[3] Keep the sash as low as possible.[3]
-
Emergency Equipment: Locate and ensure the functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a spill kit readily available that is appropriate for organotin compounds.
-
Glassware: All glassware must be thoroughly dried before use, ideally flame-dried under an inert atmosphere.[3]
-
Inert Atmosphere: The compound is often handled under an inert atmosphere (e.g., nitrogen or argon).[2]
2. Handling and Use:
-
Transfer: For Sure/Seal bottles, use a clean, dry syringe and needle for transfers under an inert atmosphere.[3]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]
-
No Lone Work: Never work with this chemical alone.[3]
3. Post-Handling and Cleanup:
-
Decontamination: After transfer, flush the needle and syringe with a suitable solvent (e.g., hexanes or toluene) into a designated waste container.[3]
-
Glassware Cleaning: All glassware that came into contact with the reagent should be rinsed with a solvent (e.g., hexanes or toluene) into the appropriate waste container.[3]
-
Work Area: Decontaminate the work area within the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[2]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and exposure.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and syringe tips, must be placed in a sealed, labeled hazardous waste container.
-
Contaminated Clothing: Immediately remove any contaminated clothing.[4] Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[4]
-
Waste Disposal: All waste must be disposed of through an approved waste disposal plant.[2]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
